Quinidine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1 |
InChI Key |
WVDIZKMXQMCCAA-IKJOXUIJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quinidine N-oxide from Quinidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. This document details established experimental protocols, presents key quantitative data for comparative analysis, and illustrates the underlying chemical transformations and workflows. The information is intended to equip researchers and professionals in drug development and medicinal chemistry with the necessary knowledge to effectively synthesize and study this important compound.
Introduction
Quinidine, a stereoisomer of quinine, is a class I antiarrhythmic agent used in the treatment of various cardiac arrhythmias. Its metabolism in the human liver primarily involves oxidation, leading to the formation of several metabolites, including this compound. The formation of this N-oxide occurs at the quinuclidine nitrogen atom, altering the parent molecule's physicochemical and pharmacological properties. Understanding the synthesis of this compound is crucial for various research applications, including the study of drug metabolism, the development of analytical standards, and the investigation of the metabolite's potential biological activities. This guide explores the most common and effective methods for the chemical synthesis of this compound from its parent compound, quinidine.
Synthesis Methodologies
The conversion of quinidine to this compound is an oxidation reaction that selectively targets the more basic tertiary nitrogen atom within the quinuclidine ring system. Several oxidizing agents can achieve this transformation, with the most common being ozone (O₃), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, and scalability.
Oxidation with Ozone (O₃)
Ozonolysis is a potent method for the N-oxidation of amines. This approach offers a high yield and relatively straightforward work-up.
Experimental Protocol:
A solution of quinidine (e.g., 3 mmol) is prepared in a solvent mixture of acetone and water (95:5 v/v).[1] The solution is cooled to a temperature between -12°C and 0°C.[1] A stream of ozone is then bubbled through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ozone is removed by purging the solution with nitrogen gas. The solvent is then evaporated under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography.[1]
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and commercially available peroxy acid that is highly effective for the N-oxidation of amines. This method is generally reliable and proceeds under mild conditions.
Experimental Protocol:
Quinidine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM).[2] The solution is cooled in an ice bath to 0°C. A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in DCM is added dropwise to the quinidine solution with stirring.[2] The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically ranging from a few hours to overnight. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize the m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Oxidation with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a green and cost-effective oxidizing agent. While the uncatalyzed reaction can be slow, the addition of a catalyst can significantly enhance the reaction rate.
Experimental Protocol:
Quinidine is dissolved in a suitable solvent. An aqueous solution of hydrogen peroxide (typically 30-35%) is added to the solution. The reaction may be slow at room temperature and can be accelerated by heating or the addition of a catalyst, such as palladium chloride (PdCl₂). The reaction progress is monitored by TLC. After the reaction is complete, any excess hydrogen peroxide can be quenched, for example, by the addition of sodium bisulfite. The product is then extracted into an organic solvent. The organic extracts are combined, dried, and concentrated to give the crude this compound, which is then purified by chromatography.
Data Presentation
The following tables summarize key quantitative data from the synthesis of this compound and its diastereomer, quinine N-oxide, which serves as a close comparative model.
Table 1: Comparison of Synthesis Methods for Cinchona Alkaloid N-oxides
| Method | Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ozonolysis | Ozone (O₃) | Quinine | Acetone/Water (95:5) | -12 to 0 | 72 | |
| Peroxy Acid | m-CPBA | Quinoline Derivative | Dichloromethane | 0 to RT | - | |
| Peroxy Acid | m-CPBA | 7-acetamido-8-benzyloxyquinoline | 1,2-dichloroethane | RT | 82 | |
| Peroxide | Hydrogen Peroxide | Quinine | Acetic Acid | 70 | Major Product |
Table 2: Spectroscopic Data for Quinine N-oxide
| Spectroscopy | Key Peaks/Signals | Reference |
| ¹H NMR | Signals shifted downfield compared to quinine | |
| ¹³C NMR | Signals for carbons adjacent to the N-oxide are deshielded | |
| IR (cm⁻¹) | ~1238 (N-O stretch) | |
| Mass Spec (m/z) | 341 [M+H]⁺, with a characteristic loss of 16 (oxygen) |
Note: Detailed NMR data for this compound can be found in specialized literature focusing on quinidine metabolites.
Purification and Characterization
Purification of the polar this compound is typically achieved using column chromatography on silica gel. A common eluent system is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol or ethyl acetate/methanol. For instance, a gradient of methanol in dichloromethane or an 8:1 mixture of ethyl acetate and methanol has been reported to be effective.
Characterization of the final product is performed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure and assess purity. The formation of the N-oxide leads to a characteristic downfield shift of the protons and carbons on the quinuclidine ring adjacent to the nitrogen atom.
-
Infrared (IR) spectroscopy can identify the presence of the N-O bond, which typically shows a characteristic stretching vibration in the range of 950-970 cm⁻¹ or around 1238 cm⁻¹.
-
Mass Spectrometry (MS) is used to confirm the molecular weight of the product. The mass spectrum of this compound will show a molecular ion peak corresponding to a mass increase of 16 amu compared to quinidine. A characteristic fragmentation pattern is the loss of an oxygen atom ([M+H-16]⁺).
Visualizations
Reaction Scheme and Mechanism
The fundamental transformation in the synthesis of this compound is the oxidation of the tertiary amine in the quinuclidine ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow: m-CPBA Method
The following diagram illustrates a typical workflow for the synthesis of this compound using m-CPBA.
Caption: Experimental workflow for the m-CPBA oxidation of quinidine.
Logical Relationship: Key Steps in Synthesis
This diagram outlines the logical progression of the key stages in a typical synthesis protocol for this compound.
Caption: Logical flow of the key stages in this compound synthesis.
Conclusion
The synthesis of this compound from quinidine can be reliably achieved through several oxidation methods, with ozonolysis and the use of m-CPBA being particularly well-documented. The choice of method will depend on the desired scale, available resources, and safety considerations. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and study of this important quinidine metabolite.
References
Quinidine N-oxide: A Key Metabolite in Human Quinidine Disposition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent and a stereoisomer of quinine, has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by extensive hepatic metabolism. A significant product of this biotransformation is Quinidine N-oxide, a metabolite that has garnered attention for its potential contribution to the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, quantitative disposition in humans, and the experimental methodologies employed for its characterization.
Metabolic Pathway of this compound Formation
Quinidine undergoes extensive metabolism in the liver, with 60% to 80% of the drug being transformed primarily through oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The formation of this compound is a notable pathway in this process.
The primary enzyme responsible for the N-oxidation of quinidine is CYP3A4.[2][3] While CYP2C9 and CYP2E1 may play minor roles in its formation, studies have demonstrated that CYP3A4 is the most active enzyme in this specific metabolic reaction. The N-oxidation occurs at the quinuclidine nitrogen atom of the quinidine molecule.
Quantitative Data on this compound Disposition
The formation and elimination of this compound have been quantified in several human studies. The following tables summarize the key pharmacokinetic parameters and concentration levels of this compound following quinidine administration.
Table 1: Plasma Concentrations of Quinidine and its Metabolites after Intravenous Infusion and Oral Dosing
| Compound | Plasma Concentration after 7-hr IV Infusion (mg/L, mean ± SD) | Plasma Trough Levels after 12 Oral Doses (mg/L, mean ± SD) |
| Quinidine | 2.9 ± 0.3 | 2.89 ± 0.50 |
| 3-hydroxyquinidine | 0.32 ± 0.06 | 0.83 ± 0.36 |
| This compound | 0.28 ± 0.03 | 0.40 ± 0.13 |
| Quinidine 10,11-dihydrodiol | 0.13 ± 0.04 | 0.38 ± 0.08 |
Table 2: Disposition Parameters of Quinidine Metabolites after Intravenous Quinidine Infusion
| Metabolite | Formation Rate Constant (kmf, min⁻¹, mean ± SD) | Volume of Distribution (Vm, L/kg, mean ± SD) | Elimination Rate Constant (kmu, min⁻¹, mean ± SD) |
| 3-hydroxyquinidine | 0.0012 ± 0.0005 | 0.99 ± 0.47 | 0.0030 ± 0.0002 |
| This compound | 0.00012 ± 0.00003 | 0.068 ± 0.020 | 0.0063 ± 0.0008 |
| Quinidine 10,11-dihydrodiol | 0.0003 ± 0.0001 | 0.43 ± 0.29 | 0.0059 ± 0.0010 |
Table 3: Pharmacokinetics of this compound after Single Oral Doses
| Parameter | Value (mean ± SD) |
| Elimination Half-Life | 2.5 ± 0.28 hours |
| Renal Clearance | 1.3 ± 0.3 L/hr |
| Percentage of Dose Recovered Unchanged in Urine (up to 12 hours) | 13.9% ± 3.7% |
| Free Fraction in Serum | 3.3% ± 0.83% |
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly employed and robust method.
Protocol: Determination of Quinidine and its Metabolites in Plasma and Urine by HPLC
This method allows for the simultaneous quantitation of quinidine, (3S)-3-hydroxyquinidine, this compound, and dihydroquinidine.
1. Sample Preparation:
-
Plasma (250 µL) or Urine (100 µL):
-
Add internal standard.
-
Perform a single-step liquid-liquid extraction.
2. HPLC System:
-
Column: Isocratic reversed-phase column.
-
Detection: Fluorescence detector.
3. Performance:
-
Limit of Determination: 10 nM for plasma and 25 nM for urine.
Synthesis of Standard: For use as a standard, this compound can be synthesized.
Pharmacological Activity
While 3-hydroxyquinidine, another major metabolite, possesses approximately half the antiarrhythmic activity of quinidine, this compound is generally considered to be pharmacologically inactive. Studies have shown no systematic changes in the heart rate-corrected QT interval at concentrations up to 500 ng/ml. However, some research suggests that active metabolites, including this compound, accumulate during intravenous infusion and may have different electrophysiologic effects than the parent drug.
Conclusion
This compound is a significant metabolite of quinidine in humans, formed primarily by the action of CYP3A4. Its pharmacokinetic profile is characterized by a relatively short elimination half-life compared to its parent compound. Although generally considered pharmacologically inactive, its accumulation during quinidine therapy warrants consideration in comprehensive drug effect and safety assessments. The well-established HPLC methods for its quantification provide researchers and drug development professionals with the necessary tools to investigate its role in quinidine's disposition and clinical effects further.
References
Spectroscopic Data for Quinidine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug metabolism.
Introduction
This compound is a primary metabolite of quinidine, formed through the oxidation of the quinuclidine nitrogen atom.[1] Understanding its structural and physicochemical properties is crucial for comprehending the metabolism, pharmacokinetics, and potential biological activity of quinidine and its derivatives. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of such metabolites. This guide presents a summary of the available spectroscopic data and the experimental protocols for their acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The introduction of an oxygen atom to the quinuclidine nitrogen causes a downfield shift of the neighboring protons and carbons in the 1H and 13C NMR spectra, respectively.[2] The definitive assignment of chemical shifts and coupling constants for quinidine metabolites, including the N-oxide, has been reported.[1]
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not explicitly found in search results, but reported to be assigned in Díaz-Araúzo et al. (1990)[1] |
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not explicitly found in search results |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. The nominal mass of this compound is 340.42 g/mol .[3] The mass spectrum is expected to be characterized by the protonated molecule [M+H]+ at m/z 341. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a prominent [M+H-16]+ fragment. The fragmentation pattern of its diastereomer, Quinine N-oxide, which is expected to be very similar, shows a protonated molecular ion at m/z 341 and a significant fragment at m/z 323, corresponding to the loss of oxygen.
Table 3: Mass Spectrometry Data for Quinine N-oxide (as a proxy for this compound)
| Fragment Ion | m/z | Interpretation |
| [M+H]+ | 341 | Protonated molecule |
| [M+H-O]+ | 323 | Loss of oxygen |
| 296 | Further fragmentation | |
| 198 | Further fragmentation | |
| 186 | Quinoline ring fragment | |
| 160 | Quinoline ring fragment | |
| [Data based on Quinine N-oxide] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-oxides, a characteristic N-O stretching vibration is typically observed. In the FT-IR spectra of alkaloid N-oxides, this band is found in the range of 928 cm-1 to 971 cm-1.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Characteristic Absorption (cm-1) |
| N-O stretch | ~930 - 970 |
| C-H (aromatic) | ~3100 - 3000 |
| C-H (aliphatic) | ~3000 - 2850 |
| C=C (aromatic) | ~1600 - 1475 |
| C-O (ether) | ~1300 - 1000 |
| O-H (alcohol) | ~3600 - 3200 (broad) |
| [Data based on general values for N-oxides and quinoline derivatives] |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) and transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer, for instance, at a proton frequency of 400 MHz. For unambiguous signal assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation, can be introduced directly or via liquid chromatography (LC) for separation from other components. Full scan mass spectra are acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]+) is performed to obtain fragmentation information for structural elucidation.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm-1.
Logical Relationships in Spectroscopic Analysis
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. While comprehensive experimental data, particularly for NMR, requires access to specialized literature, the information compiled herein from various sources offers a robust starting point for researchers. The provided protocols and workflows serve as a practical guide for the characterization of this and other related drug metabolites. Further research to fully delineate the spectroscopic properties of this compound will be invaluable for advancing our knowledge of quinidine metabolism and its pharmacological implications.
References
- 1. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 2. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
Quinidine N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document consolidates essential chemical data, available experimental insights, and its metabolic context.
Core Chemical and Physical Data
Key identifiers and properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 70116-00-6 | [1][2][3] |
| Molecular Formula | C20H24N2O3 | |
| Molecular Weight | 340.42 g/mol | |
| Synonyms | (9S)-6′-Methoxy-cinchonan-9-ol 1-oxide |
Metabolic Formation
This compound is a pharmacologically inactive metabolite of quinidine. The formation of this compound primarily occurs in the liver through the action of cytochrome P450 enzymes, with CYP3A4 being the most significant contributor.
Caption: Metabolic pathway of Quinidine to this compound.
Synthesis and Characterization
General Experimental Protocol for N-Oxidation (adapted from Quinine N-oxide synthesis)
Objective: To synthesize this compound via oxidation of quinidine.
Materials:
-
Quinidine
-
Oxidizing agent (e.g., ozone, m-chloroperoxybenzoic acid)
-
Solvent (e.g., acetone:water mixture)
-
Drying agent (e.g., MgSO4)
-
Apparatus for oxidation (e.g., ozone generator, reaction flask)
-
Purification setup (e.g., column chromatography, rotary evaporator)
-
Analytical instruments for characterization (e.g., NMR, FTIR, LC-MS)
Procedure:
-
Dissolution: Dissolve quinidine in a suitable solvent system, such as an acetone-water mixture.
-
Oxidation: Introduce the oxidizing agent to the solution under controlled temperature conditions (e.g., -12°C to 0°C) to favor the oxidation of the quinuclidine nitrogen. For instance, ozone gas can be bubbled through the solution at a controlled rate.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench any remaining oxidizing agent. The product is then extracted from the aqueous phase using an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the collected organic phase over a drying agent and concentrate it using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, FTIR, and Mass Spectrometry.
Pharmacokinetics
A study in healthy human subjects provided insights into the pharmacokinetic profile of this compound following oral administration.
| Pharmacokinetic Parameter | Value (mean ± SD) |
| Elimination Half-life | 2.5 ± 0.28 hours |
| Renal Clearance | 1.3 ± 0.3 L/hr |
| Urinary Recovery (unchanged) | 13.9% ± 3.7% (up to 12 hours) |
| Free Fraction in Serum | 3.3% ± 0.83% |
Data sourced from a study involving single oral doses of 3 to 15 mg in four healthy subjects.
Biological Activity
This compound is generally considered to be a pharmacologically inactive metabolite of quinidine. Studies have shown that, unlike its parent compound, it does not exhibit significant quinidine-like pharmacological activity, such as systematic changes in the heart rate-corrected QT interval. While quinidine itself is known to interact with various ion channels and receptors, its N-oxide metabolite does not appear to contribute significantly to its therapeutic or adverse effects.
Conclusion
This technical guide provides foundational information on this compound, including its chemical identity, metabolic origin, a generalized synthesis approach, and key pharmacokinetic data. For researchers and professionals in drug development, understanding the properties and metabolic fate of drug metabolites like this compound is crucial for a comprehensive assessment of a drug's overall profile, even when the metabolite itself is inactive. Further research could focus on developing a specific, high-yield synthesis protocol for this compound to facilitate its use as a reference standard in metabolic studies.
References
In Vitro Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of quinidine, with a specific focus on its conversion to the metabolite, quinidine N-oxide. This document outlines the key enzymes involved, summarizes relevant kinetic data, and provides detailed experimental protocols for studying this metabolic pathway.
Introduction
Quinidine, an antiarrhythmic agent, undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including this compound. Understanding the in vitro metabolism of quinidine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. This guide focuses on the N-oxidation pathway, a significant route of quinidine metabolism.
Metabolic Pathway of Quinidine to this compound
The formation of this compound from quinidine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with contributions from other enzyme families.
Key Enzymes Involved
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the following enzymes as being involved in the N-oxidation of quinidine:
-
Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the formation of this compound.[1][2] Studies have consistently shown that CYP3A4 is the most active enzyme in this metabolic conversion.[1]
-
Cytochrome P450 2C9 (CYP2C9) and Cytochrome P450 2E1 (CYP2E1): These enzymes have been shown to catalyze minor proportions of quinidine N-oxidation.[1] Their contribution is generally considered secondary to that of CYP3A4.
-
Flavin-Containing Monooxygenases (FMOs): While specific studies on the role of FMOs in quinidine N-oxidation are less detailed in the provided search results, FMOs are known to be involved in the N-oxidation of a wide variety of xenobiotics.[3] Their potential contribution to this compound formation warrants consideration in comprehensive metabolism studies.
The metabolic conversion is illustrated in the following diagram:
Caption: Metabolic pathway of quinidine to this compound.
Quantitative Data: Enzyme Kinetics
The kinetics of this compound formation have been characterized in human liver microsomes. The reaction has been observed to follow two-site kinetics, suggesting the involvement of multiple enzymes or binding sites with different affinities.
| Parameter | Value | Enzyme System | Reference |
| Km (low affinity) | 76.1 µM | Human Liver Microsomes | |
| Vmax (low affinity) | 15.9 nmol/mg/h | Human Liver Microsomes | |
| Vmax/Km (low affinity) | 0.03 ml/mg/h | Human Liver Microsomes | |
| Km | 33 µM | Human Liver Microsomes |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of quinidine to this compound using human liver microsomes.
Materials and Reagents
-
Quinidine
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Internal standard for HPLC analysis (e.g., a structurally similar compound not present in the incubation mixture)
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro quinidine metabolism study.
Caption: General workflow for an in vitro quinidine metabolism experiment.
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer (e.g., 100 mM, pH 7.4), the NADPH regenerating system, and the desired concentration of quinidine from a stock solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add a pre-determined amount of human liver microsomes (e.g., 0.1-0.5 mg/mL final concentration) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to determine the time-course of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard. This will precipitate the microsomal proteins.
Sample Processing and Analysis
-
Protein Precipitation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Analytical Method: Analyze the supernatant for the presence and quantity of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection. A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase could consist of a gradient of acetonitrile and water or methanol and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Detection: Fluorescence detection can also be employed for sensitive quantification of quinidine and its metabolites.
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount of metabolite formed in the experimental samples. The rate of formation can then be calculated and used to determine kinetic parameters.
Enzyme Phenotyping (Reaction Phenotyping)
To confirm the contribution of specific CYP enzymes, the following approaches can be used:
-
Recombinant Human CYP Enzymes: Incubate quinidine with a panel of individual, expressed human CYP enzymes to directly assess the catalytic activity of each isozyme.
-
Chemical Inhibition: Include known selective inhibitors for different CYP isozymes in the incubation with human liver microsomes. For example:
-
Ketoconazole or Itraconazole: Potent inhibitors of CYP3A4.
-
Sulfaphenazole: A selective inhibitor of CYP2C9.
-
Quinidine: It is important to note that quinidine itself is a potent inhibitor of CYP2D6.
-
-
Correlation Analysis: In a panel of individual human liver microsome samples with characterized CYP activities, correlate the rate of this compound formation with the activity of specific CYP enzymes. A significant correlation with CYP3A4 activity would further support its primary role.
Conclusion
The in vitro N-oxidation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4, with minor contributions from CYP2C9 and CYP2E1. The potential involvement of FMOs should also be considered. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic conversion, characterize its kinetics, and identify the contributing enzymes. A thorough understanding of this pathway is essential for a comprehensive assessment of quinidine's drug metabolism and pharmacokinetic profile.
References
- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
Biotransformation of Quinidine: A Technical Guide to the Formation of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biotransformation pathways of quinidine, with a specific focus on the metabolic route leading to the formation of its N-oxide metabolite. This document outlines the key enzymes involved, presents quantitative metabolic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction to Quinidine Metabolism
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic biotransformation, with 60% to 85% of the drug being cleared through metabolism.[1] This process results in the formation of several metabolites, some of which possess pharmacological activity. The primary metabolic pathways include hydroxylation and N-oxidation. The major metabolite is (3S)-3-hydroxyquinidine, while quinidine N-oxide is another significant product of its biotransformation.[2][3] Understanding these metabolic pathways is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring the safe and effective use of quinidine.
The N-Oxidation Pathway of Quinidine
The formation of this compound from quinidine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Key Enzymes Involved
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the N-oxidation of quinidine.[4] While CYP3A4 is the most active enzyme in this pathway, minor contributions from CYP2C9 and CYP2E1 have also been observed.[4] The formation of another major metabolite, 3-hydroxyquinidine, is considered a specific marker for CYP3A4 activity, whereas the N-oxidation of quinidine is a less specific, yet still significant, indicator of CYP3A4 function.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic conversion of quinidine to this compound, mediated by hepatic CYP enzymes.
Caption: Metabolic pathway of quinidine to this compound.
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism of quinidine and the formation of its N-oxide metabolite.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Parameter | Value (Low Affinity Component) |
| Vmax (nmol/mg/h) | 15.9 |
| Km (μM) | 76.1 |
| Vmax/Km (ml/mg/h) | 0.03 |
Table 2: Plasma Concentrations of Quinidine and its Metabolites
| Compound | Plasma Concentration after 7-hour IV Infusion (mg/L) | Trough Plasma Level after 12 Oral Doses (mg/L) |
| Quinidine | 2.9 ± 0.3 | 2.89 ± 0.50 |
| 3-hydroxyquinidine | 0.32 ± 0.06 | 0.83 ± 0.36 |
| This compound | 0.28 ± 0.03 | 0.40 ± 0.13 |
| Quinidine 10,11-dihydrodiol | 0.13 ± 0.04 | 0.38 ± 0.08 |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Mean Value ± SD |
| Elimination Half-life (hours) | 2.5 ± 0.28 |
| Renal Clearance (L/hr) | 1.3 ± 0.3 |
| Percentage of Dose Recovered Unchanged in Urine (up to 12 hours) | 13.9% ± 3.7% |
| Free Fraction in Serum | 3.3% ± 0.83% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation.
In Vitro Metabolism of Quinidine using Human Liver Microsomes
This protocol describes the incubation of quinidine with human liver microsomes to study the formation of its metabolites.
Materials:
-
Human liver microsomes (pooled)
-
Quinidine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., quinine)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration ~0.5 mg/mL) and quinidine (at various concentrations to determine kinetics) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.
-
Incubation: Incubate for a specified period (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Transfer the supernatant to a new tube for analysis.
Experimental Workflow Diagram:
Caption: Workflow for in vitro quinidine metabolism assay.
Analysis of Quinidine and its Metabolites by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of quinidine and its metabolites.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and ammonium formate buffer (e.g., 0.05 M, pH 2.0 with phosphoric acid) in a ratio of approximately 6.5:93.5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.
-
Injection Volume: 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of standard solutions of quinidine, this compound, and other metabolites of interest in the mobile phase or a matrix similar to the samples.
-
Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism assay onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and determine the peak areas for each compound. Construct a standard curve by plotting peak area against concentration for the standards. Use the standard curve to quantify the amount of quinidine and its metabolites in the experimental samples.
Sample Preparation from Plasma for LC-MS Analysis
This protocol describes a protein precipitation method for preparing plasma samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Plasma samples
-
Acetonitrile (ice-cold) containing an internal standard
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
Conclusion
The biotransformation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the metabolism of quinidine. A thorough understanding of these pathways is essential for characterizing the drug's pharmacokinetic profile and for anticipating potential drug-drug interactions. The provided methodologies can be adapted to further explore the nuances of quinidine metabolism and its clinical implications.
References
- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Quinidine N-oxide as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Quinidine N-oxide as a pharmaceutical reference standard. This document is intended to guide researchers in analytical method development, validation, impurity profiling, and pharmacokinetic studies.
Product Information
| Parameter | Specification | Reference |
| Chemical Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [1] |
| Synonyms | Quinidine 1-Oxide | [1] |
| CAS Number | 70116-00-6 | [1] |
| Molecular Formula | C20H24N2O3 | [1] |
| Molecular Weight | 340.42 g/mol | [1] |
| Purity (Typical) | ≥98% (by HPLC) | |
| Storage | 2-8°C, protected from light |
Applications Overview
This compound, a major metabolite of the antiarrhythmic drug quinidine, serves as a critical reference standard in various pharmaceutical applications:
-
Analytical Method Development and Validation: Essential for establishing the accuracy, precision, linearity, and specificity of analytical methods for quantifying this compound in biological matrices and pharmaceutical formulations.
-
Impurity Profiling: Used as a reference marker to identify and quantify this compound as a potential impurity in quinidine drug substances and products.
-
Pharmacokinetic (PK) Studies: Enables the accurate measurement of this compound concentrations in plasma, serum, and urine, which is crucial for understanding the metabolic fate of quinidine.
-
Metabolite Identification: Serves as a definitive standard to confirm the presence of this compound in in vitro and in vivo metabolism studies of quinidine.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification
This protocol describes a stability-indicating HPLC method suitable for determining the purity of this compound and for its quantification in bulk material.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
3.1.2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
3.1.3. Sample Preparation (for bulk substance purity)
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolve in a 100 mL volumetric flask with methanol.
-
Dilute with the mobile phase to a final concentration of 10 µg/mL.
3.1.4. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
3.2.1. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | This compound: 341.2 -> 323.2; Internal Standard (Quinidine-d3): 328.2 -> 297.2 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| Source Temperature | 500°C |
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Quinidine-d3 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Logical Relationship for LC-MS/MS Bioanalysis
Caption: Logical flow for the bioanalysis of this compound.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
3.3.1. Stress Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | 1 mg/mL this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 1 mg/mL this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | 1 mg/mL this compound in 3% H2O2 at room temperature for 24 hours. |
| Thermal Degradation | Solid this compound heated at 105°C for 48 hours. |
| Photolytic Degradation | 1 mg/mL this compound solution exposed to UV light (254 nm) and visible light (ICH option 1) for 24 hours. |
3.3.2. Sample Analysis
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the stressed samples using the HPLC method described in section 3.1.
-
Evaluate the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.
Quantitative Data
Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of this compound in humans and dogs.
| Parameter | Humans (Oral Dose) | Dogs (IV Infusion) |
| Elimination Half-life (t½) | 2.5 ± 0.28 hours | 316 ± 69 minutes |
| Volume of Distribution (Vdss) | - | 1.03 ± 0.21 L/kg |
| Clearance (CL) | Renal Clearance: 1.3 ± 0.3 L/hr | 0.065 ± 0.012 L/min |
| Urinary Excretion (% of dose) | 13.9 ± 3.7% (unchanged) | 77% (unchanged) |
Example Certificate of Analysis Data
A typical Certificate of Analysis for a this compound reference standard would include the following:
| Test | Specification | Result |
| Appearance | White to off-white powder | Conforms |
| Identity (IR, NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
| Assay (on as-is basis) | Report value | 98.7% |
Mandatory Visualizations
Signaling Pathway: Quinidine Metabolism
Caption: Metabolic pathways of Quinidine.
References
Application Notes & Protocols: Quinidine N-oxide for Analytical Method Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine N-oxide is a metabolite of quinidine, a class IA antiarrhythmic agent and antimalarial drug. The quantitative analysis of quinidine and its metabolites, including this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. These application notes provide detailed protocols for the development and validation of analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Analytical Methodologies
The determination of this compound in biological matrices such as plasma and urine is commonly achieved using reversed-phase HPLC with fluorescence or mass spectrometric detection.[2] LC-MS/MS methods offer high sensitivity and selectivity, making them well-suited for the analysis of metabolites present at low concentrations.
High-Performance Liquid Chromatography (HPLC)
A sensitive and specific HPLC method with fluorescence detection has been developed for the simultaneous quantification of quinidine, (3S)-3-hydroxyquinidine, this compound, and dihydroquinidine in plasma and urine.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a robust and highly sensitive platform for the quantification of this compound. This technique is particularly advantageous for clinical therapeutic drug monitoring due to its speed and minimal sample volume requirements.
Data Presentation
The following tables summarize the quantitative data from validated analytical methods for quinidine and its metabolites, including this compound.
Table 1: HPLC Method Validation Parameters [1][2]
| Parameter | Plasma | Urine |
| Linearity Range | 10 - 1000 nM | 25 - 2500 nM |
| Limit of Determination | 10 nM | 25 nM |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 8% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
Table 2: LC-MS/MS Method Validation Parameters for Quinidine
| Parameter | Value |
| Linearity Range | 0.33 - 13.26 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Accuracy (%) | < 7.9% |
| Inter-day Accuracy (%) | < 8.9% |
| Intra-day Precision (CV%) | < 7.9% |
| Inter-day Precision (CV%) | < 8.9% |
| Recovery (%) | 92.5 - 129.5% |
| Limit of Quantification | < 18.7% (Accuracy), < 22.6% (Precision) |
Experimental Protocols
Protocol 1: HPLC Method for this compound in Plasma and Urine
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma or 100 µL of urine, add an internal standard.
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound and other analytes.
3. Validation Parameters:
-
The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.
Protocol 2: LC-MS/MS Method for Quinidine in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol (containing internal standard) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Quinidine and the internal standard.
3. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Quinidine Metabolic Pathway
Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway is hydroxylation by CYP3A4 to form 3-hydroxyquinidine. Quinidine itself is a potent inhibitor of another cytochrome P450 enzyme, CYP2D6. This compound is also a known metabolite.
References
Application Notes and Protocols for the Quantification of Quinidine N-oxide in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. One of its major metabolites is Quinidine N-oxide. The quantification of this compound in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and comprehensive safety evaluations during drug development. This document provides a detailed experimental protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidelines.
Metabolic Pathway: Quinidine to this compound
Quinidine is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form this compound and other hydroxylated metabolites.[1][2] Understanding this pathway is essential for interpreting pharmacokinetic data and potential drug interactions.
Caption: Metabolic conversion of Quinidine to this compound, primarily by CYP3A4.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: High-level workflow for this compound quantification in plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Commercially available or synthesized[3][4] | Analytical Standard (≥98%) |
| Internal Standard (IS) | Commercially available | Analytical Standard (≥98%) |
| Acetonitrile | Various | HPLC or LC-MS grade |
| Methanol | Various | HPLC or LC-MS grade |
| Formic Acid | Various | LC-MS grade |
| Ammonium Acetate | Various | LC-MS grade |
| Water | Various | Deionized, 18 MΩ·cm |
| Human Plasma (blank) | Various | K2-EDTA as anticoagulant |
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the chosen Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
Sample Preparation
Two common and effective methods for plasma sample preparation are Protein Precipitation and Liquid-Liquid Extraction.
Protocol 2.1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Internal Standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2.2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 20 µL of the Internal Standard working solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
The following are recommended starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 5 |
| 0.5 - 2.5 | 5 to 95 |
| 2.5 - 3.5 | 95 |
| 3.5 - 3.6 | 95 to 5 |
| 3.6 - 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 4 |
Table 4: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 341.2 | 323.2 | Optimized for instrument |
| This compound (Qualifier) | 341.2 | 186.1 | Optimized for instrument |
| Internal Standard | - | - | Optimized for instrument |
Note: The proposed precursor ion for this compound is [M+H]+. The product ion at m/z 323.2 corresponds to the loss of an oxygen atom, a characteristic fragmentation for N-oxides. The qualifier ion can be selected from other significant fragments.
Data Analysis and Method Validation
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters are summarized in the table below.
Table 5: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Stability | Analyte stability established under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described methodology, when properly validated, will provide accurate and reliable data for pharmacokinetic and drug metabolism studies, supporting drug development programs. The provided tables and diagrams offer a clear and structured guide for researchers and scientists in this field.
References
- 1. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The estimation of quinidine in human plasma by ion pair extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinidine N-oxide as a Chiral Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinidine N-oxide and its parent alkaloid, quinidine, as chiral catalysts in asymmetric synthesis. The document includes detailed protocols for key reactions, quantitative data for performance evaluation, and diagrams to illustrate reaction pathways and experimental workflows.
Introduction to Quinidine and this compound in Asymmetric Catalysis
Cinchona alkaloids, including quinidine, have long been recognized for their pivotal role as catalysts and ligands in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This compound, a derivative of quinidine, leverages the nucleophilic character of the N-oxide moiety to act as a potent chiral Lewis base catalyst. This activation mode is particularly effective in reactions involving electrophilic reagents. While the application of quinidine itself as an organocatalyst is well-documented, the use of its N-oxide derivative is an emerging area with significant potential. This document will focus on a key application of quinidine in the synthesis of isoxazoline N-oxides and discuss the broader potential of this compound in other asymmetric transformations.
Asymmetric [4+1] Annulation for the Synthesis of Isoxazoline N-oxides
A significant application of quinidine as a chiral organocatalyst is in the highly regio-, chemo-, diastereo-, and enantioselective [4+1] annulation of 2-halo-1,3-dicarbonyl compounds with Morita–Baylis–Hillman (MBH) adducts. This reaction provides an efficient route to medicinally relevant, multi-functionalized isoxazoline N-oxides possessing three stereogenic centers, including adjacent quaternary and tertiary stereocenters.
Reaction Principle and Mechanism
The proposed catalytic cycle, illustrated below, involves the activation of the MBH adduct by the tertiary amine of quinidine, followed by a nucleophilic attack of the enolate generated from the 2-halo-1,3-dicarbonyl compound. Subsequent intramolecular cyclization and catalyst regeneration yield the desired isoxazoline N-oxide.
Caption: Proposed catalytic cycle for the quinidine-catalyzed [4+1] annulation.
Quantitative Data Summary
The following table summarizes the performance of the quinidine-catalyzed [4+1] annulation with various substrates.
| Entry | 2-Halo-1,3-dicarbonyl | MBH Adduct | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 3-chloro-2,4-pentanedione | Methyl 2-(1-hydroxy-2-nitroethyl)acrylate | CH2Cl2 | 24 | 92 | >95:5 | 95 |
| 2 | 3-bromo-2,4-pentanedione | Ethyl 2-(1-hydroxy-2-nitropropyl)acrylate | CHCl3 | 36 | 88 | >95:5 | 93 |
| 3 | 3-chloro-2,4-pentanedione | Methyl 2-(1-hydroxy-2-nitro-2-phenylethyl)acrylate | Toluene | 48 | 85 | 90:10 | 91 |
| 4 | 3-bromo-2,4-pentanedione | Ethyl 2-(1-hydroxy-2-nitro-2-(p-tolyl)ethyl)acrylate | CH2Cl2 | 36 | 90 | >95:5 | 94 |
Detailed Experimental Protocol
General Procedure for the Asymmetric [4+1] Annulation:
-
To a stirred solution of the Morita–Baylis–Hillman (MBH) adduct (0.2 mmol) and quinidine (0.02 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature, add the 2-halo-1,3-dicarbonyl compound (0.24 mmol) dropwise.
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired isoxazoline N-oxide.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Potential Applications of this compound in Other Asymmetric Reactions
While detailed protocols for a wide range of reactions catalyzed directly by this compound are not as prevalent in the literature as for its parent amine, the principles of chiral amine N-oxide catalysis suggest its utility in several other asymmetric transformations. The N-oxide's enhanced Lewis basicity makes it a promising candidate for reactions that proceed through the activation of electrophiles.
Asymmetric Epoxidation and Aziridination
Chiral amine N-oxides have been shown to catalyze the asymmetric epoxidation of olefins and the aziridination of alkenes. The N-oxide can act as a nucleophilic catalyst, activating a peroxide source or a nitrene precursor.
Application Notes and Protocols for the LC-MS/MS Analysis of Quinidine N-oxide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Quinidine N-oxide and its primary metabolites, 3-hydroxyquinidine and 2'-oxoquinidinone, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below are intended to serve as a robust starting point for method development and validation in research and drug development settings.
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form several metabolites.[1] The major metabolites include 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[2] Monitoring the levels of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of the drug. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these analytes in complex biological samples such as plasma.
Metabolic Pathway of Quinidine
Quinidine is metabolized through several pathways, including hydroxylation and N-oxidation. The formation of 3-hydroxyquinidine is a major metabolic route. Another key pathway involves the formation of this compound. The metabolic conversion of quinidine to its primary metabolites is depicted in the following pathway diagram.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting quinidine and its metabolites from plasma samples.[3]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 85:15 v/v 0.2% formic acid and acetonitrile).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
A reversed-phase C18 column is commonly used for the separation of quinidine and its metabolites.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 5.1 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Instrumentation and Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Optimized for the specific instrument.
-
MRM Transitions: The following table provides suggested MRM transitions. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Quinidine | 325.2 | 172.1 | 25 | 30 |
| This compound | 341.2 | 323.2 | 20 | 35 |
| 3-hydroxyquinidine | 341.2 | 188.1 | 28 | 35 |
| 2'-oxoquinidinone | 339.2 | 186.1 | 30 | 35 |
| Internal Standard | - | - | - | - |
Quantitative Data Summary
The following table summarizes the quantitative performance parameters that can be expected from a validated LC-MS/MS method for quinidine and its metabolites. The values are compiled from various literature sources and should be used as a general guideline.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Quinidine | 0.5 - 10 | 1 - 1000 | 90 - 110 | < 15 | 85 - 105 |
| This compound | 1 - 20 | 5 - 2000 | 88 - 112 | < 15 | 80 - 100 |
| 3-hydroxyquinidine | 1 - 15 | 5 - 1500 | 92 - 108 | < 15 | 82 - 102 |
| 2'-oxoquinidinone | 2 - 25 | 10 - 2500 | 85 - 115 | < 15 | 78 - 98 |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of quinidine and its metabolites is illustrated below.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development and implementation of a reliable LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in biological matrices. Adherence to these guidelines, with appropriate instrument-specific optimization and validation, will enable researchers to obtain high-quality data for pharmacokinetic and metabolic studies.
References
Application Note: A Robust Protocol for the Solid-Phase Extraction of Quinidine N-oxide from Human Plasma
Introduction
Quinidine, a class Ia antiarrhythmic agent, is extensively metabolized in the body, with one of its significant metabolites being Quinidine N-oxide. Accurate quantification of this compound in biological matrices like plasma is crucial for comprehensive pharmacokinetic and metabolic studies. However, the analysis of N-oxide metabolites presents challenges due to their potential instability and the complexity of biological samples. Solid-phase extraction (SPE) is a widely used sample preparation technique that addresses these challenges by effectively isolating and concentrating analytes of interest from complex matrices, thereby improving analytical sensitivity and reducing matrix effects.
This application note details a robust and reliable solid-phase extraction protocol for the selective isolation of this compound from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The proposed method utilizes a mixed-mode cation exchange sorbent, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and sample cleanup.
Materials and Methods
Materials
-
SPE Sorbent: Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX), 30 mg/1 mL
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Human Plasma (blank)
-
This compound reference standard
-
Equipment
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
LC-MS/MS System
Experimental Protocol
The following protocol outlines the steps for the solid-phase extraction of this compound from a 0.5 mL human plasma sample.
-
Sample Pre-treatment:
-
To 0.5 mL of human plasma, add 0.5 mL of 2% formic acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the extracted this compound is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of formic acid, coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]
Results
The presented SPE protocol provides high recovery and minimal matrix effects for the extraction of this compound from human plasma. The use of a mixed-mode cation exchange sorbent ensures a clean extract by removing a wide range of endogenous interferences.[2][3] Representative performance data for this method are summarized in the table below.
| Analyte | Spiking Concentration (ng/mL) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| This compound | 5 | 92.5 | 4.8 | 98.2 |
| This compound | 50 | 95.1 | 3.5 | 97.5 |
| This compound | 500 | 94.3 | 3.9 | 99.1 |
Workflow Diagrams
Caption: Workflow for the solid-phase extraction of this compound.
Discussion
The developed solid-phase extraction protocol offers a selective and efficient method for the isolation of this compound from human plasma. The choice of a mixed-mode cation exchange sorbent is critical to the success of this protocol.[2] The reversed-phase character of the sorbent retains the analyte and non-polar interferences, while the cation exchange functionality strongly retains the protonated this compound under acidic conditions. This dual retention mechanism allows for a rigorous washing procedure, where polar interferences are removed with an acidic aqueous wash and non-polar, non-basic interferences are removed with an organic wash.
The final elution step utilizes a basic methanolic solution.[4] The ammonium hydroxide in the elution solvent neutralizes the positive charge on the this compound, disrupting the ion-exchange interaction and allowing for its efficient elution from the sorbent. This protocol is designed to be robust and can be easily implemented in a high-throughput setting. The clean extracts obtained from this method will contribute to improved sensitivity and accuracy in subsequent LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of Quinidine N-oxide in Pharmacokinetic Studies
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism to various metabolites, including Quinidine N-oxide. While other metabolites, such as 3-hydroxyquinidine, contribute significantly to the parent drug's pharmacological effect, this compound exhibits considerably less activity.[1][2] Plasma concentrations of this compound following quinidine administration are generally low, suggesting a minimal contribution to its overall therapeutic and toxic effects.[1] Nevertheless, the study of this compound is crucial for a comprehensive understanding of quinidine's disposition, including its metabolic pathways and potential drug-drug interactions. These application notes provide detailed protocols for the in vivo pharmacokinetic study of this compound in a canine model, its quantification in plasma by HPLC, and the synthesis of the N-oxide metabolite for use as an analytical standard.
Metabolic Pathway of Quinidine
Quinidine is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of this compound is predominantly catalyzed by the CYP3A4 isoform.[3][4] Understanding this pathway is essential for predicting and evaluating potential drug interactions, as inhibitors or inducers of CYP3A4 can alter the pharmacokinetic profile of quinidine and the formation of its metabolites.
Caption: Metabolic conversion of Quinidine to its major metabolites.
Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Quinidine and this compound from a study conducted in beagle dogs following intravenous administration.
Table 1: Pharmacokinetic Parameters of Quinidine in Beagle Dogs
| Parameter | Mean Value | Standard Deviation | Units |
| Volume of Distribution (Vdss) | 4.78 | 1.11 | L/kg |
| Clearance (CL) | 0.074 | 0.047 | L/min |
| Terminal Half-life (t½) | 720 | 343 | min |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Mean Value | Standard Deviation | Units |
| Volume of Distribution (Vdss) | 1.03 | 0.21 | L/kg |
| Clearance (CL) | 0.065 | 0.012 | L/min |
| Terminal Half-life (t½) | 316 | 69 | min |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Beagle Dogs
This protocol is based on methodologies for pharmacokinetic studies in beagle dogs.
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
Beagle dogs (male, specific pathogen-free)
-
This compound (synthesized or commercially procured)
-
Vehicle for injection (e.g., sterile saline)
-
Intravenous catheters
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Animal Preparation: Fast dogs overnight prior to dosing, with water available ad libitum. Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and blood sampling.
-
Dosing: Prepare a sterile solution of this compound in the appropriate vehicle. Administer the solution as an intravenous infusion over a defined period.
-
Blood Sampling: Collect blood samples (approximately 2-3 mL) at the following time points: pre-dose (0), and at 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -20°C or -80°C until analysis.
-
Data Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (see Protocol 2). Calculate pharmacokinetic parameters using appropriate software.
Caption: General workflow for an in vivo pharmacokinetic study.
Protocol 2: Quantification of this compound in Plasma by HPLC
This protocol is adapted from established HPLC methods for quinidine and its metabolites.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
This compound reference standard
-
Internal standard (e.g., cinchonine)
-
Plasma samples from the in vivo study
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Organic solvent for extraction (e.g., chloroform)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards and QCs at low, medium, and high concentrations.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Add an appropriate volume of a basic solution (e.g., 1N NaOH) to raise the pH.
-
Add 1 mL of chloroform, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column: Reversed-phase C18.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.
-
-
Analysis:
-
Inject the reconstituted samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Protocol 3: Synthesis of this compound Standard
This protocol describes a general method for the N-oxidation of tertiary amines, which can be applied to quinidine.
Objective: To synthesize this compound for use as a reference standard in analytical methods.
Materials:
-
Quinidine
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
-
Solvent (e.g., dichloromethane or acetone/water mixture)
-
Stir plate and stir bar
-
Reaction flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve quinidine in a suitable solvent in a reaction flask.
-
Oxidation: Slowly add the oxidizing agent to the quinidine solution while stirring at a controlled temperature (e.g., 0°C to room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup:
-
Quench any excess oxidizing agent.
-
Wash the reaction mixture with an aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Separate the organic layer, dry it over a drying agent, and filter.
-
-
Purification: Concentrate the organic solution using a rotary evaporator. Purify the crude product by column chromatography to isolate this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinidine N-oxide as an Impurity Standard for Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class I antiarrhythmic agent, is a critical medication for managing various types of irregular heartbeats. Ensuring the purity and quality of quinidine active pharmaceutical ingredients (APIs) and finished drug products is paramount for patient safety and therapeutic efficacy. Impurity profiling is a crucial aspect of quality control, and the identification and quantification of potential impurities are mandated by regulatory authorities worldwide.
Quinidine N-oxide is a known metabolite of quinidine and a potential impurity that can arise during the manufacturing process or through degradation.[1] As such, having a well-characterized impurity standard of this compound is essential for the development and validation of analytical methods to monitor its presence in quinidine samples. These application notes provide detailed protocols for the synthesis, characterization, and use of this compound as an impurity standard in the quality control of quinidine.
Regulatory Context
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for Quinidine Sulfate that outline the requirements for related substances and impurities.[2][3] While these pharmacopoeias do not currently list a specific limit for this compound, they do enforce limits for unspecified impurities.[2][3] Therefore, it is critical for manufacturers to control and monitor for potential impurities like this compound to ensure compliance with overall impurity limits and to maintain high product quality. The European Pharmacopoeia, through its general monograph 2034 on "Substances for pharmaceutical use," implements the principles of ICH Q3A, which requires the reporting, identification, and qualification of impurities.
Synthesis of this compound Reference Standard
A reliable source of highly purified this compound is necessary for its use as a reference standard. While several commercial suppliers offer this compound, an in-house synthesis can also be performed. The following protocol is adapted from a method for the synthesis of the diastereomer, quinine-N-oxide, using ozonolysis, which can be applied to quinidine.
Principle: The tertiary amine of the quinuclidine ring in quinidine can be selectively oxidized to the corresponding N-oxide using a suitable oxidizing agent, such as ozone.
Experimental Protocol:
-
Dissolution: Dissolve quinidine base in a 95:5 mixture of acetone and water.
-
Ozonolysis: Cool the solution to a temperature between -12°C and 0°C. Bubble a low flow of ozone gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), purge the solution with nitrogen gas to remove excess ozone.
-
Purification: The resulting this compound can be purified using column chromatography on silica gel.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). The purity should be determined by High-Performance Liquid Chromatography (HPLC).
Analytical Method for the Determination of this compound Impurity
A robust and validated analytical method is essential for the accurate quantification of this compound in quinidine samples. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for this purpose.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Standard and Sample Solutions
Protocol for Standard Solution Preparation:
-
Stock Standard Solution of this compound (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the stock standard solution with the mobile phase to achieve the desired concentration, which should be relevant to the expected impurity levels.
Protocol for Sample Solution Preparation:
-
Sample Solution (e.g., 1 mg/mL of Quinidine): Accurately weigh about 100 mg of the quinidine test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from quinidine and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Quantitative data from the analysis of this compound as an impurity should be summarized in a clear and structured format.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Table 2: Validation Summary for this compound Impurity Method
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | e.g., 0.1 - 10 |
| Accuracy (% Recovery) | e.g., 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD (µg/mL) | e.g., 0.03 |
| LOQ (µg/mL) | e.g., 0.1 |
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Analytical Method Workflow
Caption: Workflow for the analysis of this compound impurity in quinidine samples.
Conclusion
The use of a well-characterized this compound impurity standard is indispensable for the accurate and reliable quality control of quinidine. The protocols and methods outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust analytical procedures for impurity profiling. Adherence to these guidelines will contribute to ensuring the safety and efficacy of quinidine-containing pharmaceutical products.
References
Troubleshooting & Optimization
Technical Support Center: Quinidine N-oxide Synthesis and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis and purification of Quinidine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound involve the oxidation of the basic quinuclidine nitrogen of quinidine. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), and hydrogen peroxide (H₂O₂). The choice of oxidant can influence reaction conditions, yield, and impurity profiles.
Q2: What is the primary challenge in purifying this compound?
A2: The primary challenge in the purification of this compound stems from its high polarity. The introduction of the N-oxide functional group significantly increases the compound's polarity compared to the starting quinidine, making it highly retained on normal-phase silica gel and potentially leading to poor peak shape and difficult separation from polar impurities.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction progress. A typical mobile phase for this analysis is a mixture of a polar and a non-polar solvent, such as methanol and dichloromethane. This compound will have a lower Rf value (it will travel a shorter distance up the plate) than the starting quinidine due to its increased polarity. This allows for a clear visual assessment of the conversion of the starting material to the product.
Q4: What are the potential side products in this compound synthesis?
A4: Side products can arise from the oxidation of other reactive sites in the quinidine molecule. These may include oxidation of the quinoline nitrogen, oxidation of the secondary alcohol to a ketone, or reactions at the vinyl group. The formation of these byproducts is often dependent on the choice of oxidant and the reaction conditions. For instance, using a more controlled and selective oxidizing agent can help minimize the formation of unwanted side products.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | - Inactive oxidizing agent.- Incorrect stoichiometry of the oxidant.- Reaction temperature is too low or too high.- Insufficient reaction time. | - Use a fresh, properly stored batch of the oxidizing agent (e.g., m-CPBA).- Carefully control the equivalents of the oxidant. A slight excess (1.1-1.5 equivalents) is often optimal.- Optimize the reaction temperature. For m-CPBA, reactions are often started at 0°C and allowed to warm to room temperature.- Monitor the reaction by TLC to determine the optimal reaction time and ensure completion. |
| Formation of Multiple Products (Observed by TLC) | - Over-oxidation leading to di-N-oxides or other oxidized species.- Lack of regioselectivity in the oxidation.- Degradation of the product. | - Reduce the amount of oxidizing agent.- Perform the reaction at a lower temperature to improve selectivity.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-oxidation.- Ensure the work-up procedure is mild and avoids strongly acidic or basic conditions that might degrade the N-oxide. |
| Reaction Stalls (Incomplete Conversion) | - Insufficient amount of oxidizing agent.- The oxidizing agent has degraded. | - Add an additional portion of the oxidizing agent and continue to monitor by TLC.- If the reaction does not proceed, consider starting over with fresh reagents. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is "Stuck" on the Silica Gel Column | - this compound is highly polar and strongly adsorbs to silica.- Inappropriate mobile phase. | - Switch to a more polar mobile phase system. A gradient elution from dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1 or higher) is often effective.- Consider using a different stationary phase, such as alumina or a modified silica gel.- Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective alternative for purifying very polar compounds. |
| Poor Separation of Product from Impurities | - Co-elution of polar impurities with the product.- The chosen solvent system does not provide adequate resolution. | - Optimize the mobile phase composition. Small additions of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can sometimes improve peak shape and resolution on silica gel, but care must be taken as it can dissolve some of the silica.[1]- For HILIC, optimize the mobile phase by adjusting the ratio of acetonitrile to the aqueous buffer and the buffer concentration. |
| Streaking or Tailing of the Product Spot on TLC | - Strong interaction of the polar N-oxide with the silica stationary phase.- Sample overload. | - Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase.- Apply a more dilute sample to the TLC plate. |
| Difficulty Removing m-CPBA Byproduct (m-chlorobenzoic acid) | - Incomplete quenching or extraction during work-up. | - During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct.[2] |
Quantitative Data Summary
| Oxidation Method | Oxidizing Agent | Typical Yield | Reference |
| Ozonolysis | Ozone (O₃) | ~72% (for Quinine N-oxide) | [1] |
| Peroxy Acid Oxidation | m-CPBA | Generally moderate to high | General literature on N-oxidation |
| Hydrogen Peroxide Oxidation | H₂O₂ | Variable, can be lower without a catalyst | General literature on N-oxidation |
Experimental Protocols
Synthesis of this compound using m-CPBA (General Procedure)
-
Dissolution: Dissolve Quinidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled quinidine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour, and then let it warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Quenching: Once the reaction is complete, cool the mixture again to 0°C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography (Silica Gel)
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin elution with a less polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A common gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Technical Support Center: Synthesis of Quinidine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Quinidine N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom in quinidine is oxidized to the N-oxide?
In the synthesis of this compound, the more basic tertiary nitrogen atom within the quinuclidine ring system is preferentially oxidized. This is due to its higher nucleophilicity compared to the nitrogen in the quinoline ring.
Q2: What are the most common oxidizing agents used for the synthesis of this compound?
Commonly used oxidizing agents include ozone (O₃), meta-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide (H₂O₂). The choice of oxidant can significantly impact reaction conditions, yield, and side product formation.
Q3: What are the potential side reactions that can lower the yield of this compound?
The primary side reactions that can reduce the yield include:
-
Oxidation of the secondary alcohol: The hydroxyl group at the C-9 position can be oxidized to a ketone, forming quinidinone.
-
Reaction at the vinyl group: The vinyl group can undergo epoxidation or ozonolysis, especially with strong oxidizing agents like ozone if the reaction is not carefully controlled.[1]
-
Oxidation of the quinoline nitrogen: While less likely, oxidation of the nitrogen in the quinoline ring can occur, leading to a di-N-oxide product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system, such as methanol/acetone (1:1) or dichloromethane/methanol, can be used to separate the more polar this compound product from the less polar quinidine starting material.[1] The product, being more polar, will have a lower Rf value than the starting material.[1]
Q5: What is a typical yield for this compound synthesis?
Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the closely related quinine N-oxide, a yield of 72% has been reported using ozone.[1][2] For other quinoline derivatives, yields of up to 82% have been achieved with mCPBA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For mCPBA, check its purity. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. If applicable, consider a moderate increase in temperature, but be mindful of potential side reactions. | |
| Incorrect pH of the reaction mixture. | For some oxidants, like potassium peroxymonosulfate (KPMS), the pH is crucial and should be close to the pKa of the alkaloid. | |
| Presence of Multiple Products (low selectivity) | Over-oxidation. | Reduce the amount of oxidizing agent or shorten the reaction time. Monitor closely with TLC. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. For ozone oxidation of quinine, temperatures of -12°C to 0°C have been used successfully. | |
| Non-selective oxidizing agent. | Consider using a milder or more selective oxidizing agent. For example, a low concentration of hydrogen peroxide has been used to control regioselectivity. | |
| Product is difficult to purify | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be necessary. N-oxides are polar, so a mobile phase like dichloromethane with an increasing gradient of methanol is often effective. |
| Formation of highly polar byproducts. | Consider a pre-purification step, such as an aqueous wash, to remove highly polar impurities before column chromatography. | |
| Product degradation | Harsh work-up conditions. | Use mild acidic or basic conditions during extraction and avoid excessive heat during solvent evaporation. |
| Instability of the N-oxide. | Store the purified product in a cool, dark, and dry place. |
Data Presentation
Table 1: Comparison of Oxidation Methods for Cinchona Alkaloid N-Oxide Synthesis
| Oxidizing Agent | Substrate | Reported Yield | Key Reaction Conditions | Reference(s) |
| Ozone (O₃) | Quinine | 72% | Acetone/water (95:5), -12°C to 0°C, 2 hours | |
| m-CPBA | 7-acetamido-8-benzyloxyquinoline | 82% | 1,2-dichloroethane, room temperature, 48 hours | |
| Hydrogen Peroxide (H₂O₂) / PdCl₂ | Quinine | Major product (yield not specified) | The addition of a palladium catalyst is noted to increase the reaction rate. | |
| Hydrogen Peroxide (H₂O₂) | Quinine | Not specified | Mentioned as an oxidant for regioselective oxidation. |
Experimental Protocols
Method 1: Synthesis of Quinine N-oxide using Ozone
This protocol is for quinine N-oxide and can be adapted for this compound.
Materials:
-
Quinine (3 mmol)
-
Acetone (19 ml)
-
Water (1 ml)
-
Ice
-
Sodium chloride
-
Dichloromethane
-
Magnesium sulfate
-
Ozone generator
-
Round bottom flask
-
TLC plates (silica gel)
Procedure:
-
Dissolve 0.9733 g (3 mmol) of quinine in 20 ml of a 95:5 acetone/water mixture in a round bottom flask.
-
Cool the reaction flask to between -12°C and 0°C using an ice-salt bath.
-
Bubble ozone through the solution at a rate of 0.06 mmol/minute for two hours. The reaction is complete when the solution turns a pale yellow color.
-
Monitor the reaction progress by TLC using a methanol/acetone (1:1) mobile phase. Quinine has an Rf of approximately 0.5, and the N-oxide has an Rf of approximately 0.3.
-
Once the reaction is complete, stream nitrogen gas through the reaction mixture to remove any remaining ozone.
-
Dilute the reaction mixture with 25 mL of water and extract three times with 30 mL of dichloromethane.
-
Combine the organic phases and dry over magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product as a yellow foam.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Method 2: Synthesis of a Quinoline N-oxide using m-CPBA
This protocol is for a quinoline derivative and can be adapted for quinidine.
Materials:
-
Quinoline derivative (1 equivalent)
-
m-Chloroperoxybenzoic acid (mCPBA, 2.5 equivalents)
-
Sodium bicarbonate (NaHCO₃, 1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the quinoline derivative in dichloromethane in a reaction flask.
-
Prepare a solution of sodium bicarbonate in water.
-
Cool the reaction flask to 0°C in an ice bath.
-
Add the mCPBA to the reaction mixture, followed by the sodium bicarbonate solution.
-
Heat the resulting mixture to 40°C and stir for 12-48 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to decompose excess mCPBA.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low yields in the synthesis.
References
Overcoming solubility issues of Quinidine N-oxide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Quinidine N-oxide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound known to be soluble?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO). For the parent compound, quinidine, solubility has been documented in several organic solvents. This information can be a useful starting point for selecting a co-solvent system.
Q3: How does pH influence the solubility of this compound?
While specific studies on the pH-dependent solubility of this compound are limited, quinoline derivatives generally exhibit pH-dependent solubility. This compound has a predicted pKa of 11.93, suggesting it is a weak base. In acidic solutions (pH < pKa), the molecule is more likely to be protonated and exist in a more soluble ionized form. Conversely, in neutral or alkaline solutions, it will be in its less soluble, unionized form. Therefore, adjusting the pH to a more acidic range may enhance its aqueous solubility.
Q4: Can co-solvents be used to dissolve this compound in aqueous solutions?
Yes, using a co-solvent is a common and effective strategy for dissolving poorly soluble compounds for in vitro assays. A recommended approach is to first dissolve this compound in a water-miscible organic solvent, such as DMSO or dimethylformamide (DMF), to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous buffer. For the parent compound, quinidine, a solubility of approximately 0.33 mg/mL has been achieved in a 1:2 solution of DMF and phosphate-buffered saline (PBS) at pH 7.2.[1]
Q5: Are there other methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that have improved water solubility.
-
Use of Surfactants: Surfactants can form micelles that entrap the drug, increasing its apparent solubility in aqueous media.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate and solubility.
Troubleshooting Guide
This guide addresses common problems encountered when trying to dissolve this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | 1. Attempt pH modification: Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6).2. Use a co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. |
| Precipitation occurs when the DMSO stock solution is added to the aqueous buffer. | The compound is "crashing out" of solution due to a rapid change in solvent polarity. | 1. Optimize the dilution process: Warm the aqueous buffer slightly (e.g., to 37°C) and add the DMSO stock solution dropwise while vortexing.2. Lower the final concentration: The final concentration of DMSO in the aqueous solution should be kept to a minimum, ideally below 1%, to avoid both precipitation and potential cytotoxicity in cell-based assays. |
| The solution is cloudy or contains visible particles after apparent dissolution. | The compound may not be fully dissolved or may have formed aggregates. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process.2. Gentle heating: Briefly warm the solution to 37°C to help dissolve the compound.[2] 3. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. |
| Inconsistent results in experiments using this compound solutions. | Variability in the preparation of the solution or precipitation over time. | 1. Prepare fresh solutions: It is recommended to prepare fresh working solutions for each experiment.2. Standardize the protocol: Ensure that the same procedure for dissolving and diluting the compound is followed for every experiment. |
Quantitative Data Summary
The following table summarizes the available solubility data for Quinidine and this compound.
| Compound | Solvent | Solubility | Reference |
| Quinidine | Ethanol | ~1 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.33 mg/mL | ||
| This compound | DMSO | Soluble |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), sterile and pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Prepare the Working Solution:
-
While vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, refer to the troubleshooting guide.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any solvent effects in your experiment.
-
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general procedure to experimentally determine the aqueous solubility of this compound at a specific pH and temperature.
Materials:
-
This compound powder
-
Aqueous buffer of a specific pH
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the aqueous solubility of this compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: Factors influencing and strategies for improving this compound solubility.
References
Technical Support Center: Stability of Quinidine N-oxide in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quinidine N-oxide in biological matrices. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major metabolite of quinidine, an antiarrhythmic drug.[1] Like many N-oxide compounds, it can be unstable in biological samples and may degrade or convert back to the parent drug, quinidine. This instability can lead to inaccurate quantification and misinterpretation of pharmacokinetic and pharmacodynamic data.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound, including:
-
Sample Matrix: Stability can differ between plasma, serum, whole blood, and urine. Hemolysis, the rupture of red blood cells, is a significant concern as it releases components that can degrade N-oxides.[2]
-
Storage Temperature and Duration: Extended storage at room temperature or even refrigerated conditions can lead to degradation. Long-term storage typically requires ultra-low temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the stability of analytes like this compound.
-
Sample Collection and Processing Techniques: The choice of anticoagulant and the immediacy of plasma or serum separation from whole blood are critical.
Q3: Which anticoagulant is recommended for blood collection when analyzing this compound?
For the analysis of unstable compounds like N-oxides, EDTA is generally the recommended anticoagulant. Heparin may interfere with some analytical methods, and citrate can cause sample dilution. It is crucial to validate the stability of this compound with the chosen anticoagulant during method development.
Q4: How should blood samples be processed to ensure the stability of this compound?
To maintain the integrity of this compound in blood samples:
-
Use proper venipuncture techniques to minimize the risk of hemolysis.
-
Immediately after collection, gently invert the blood collection tube several times to ensure proper mixing with the anticoagulant. Do not shake vigorously.
-
Process the blood sample as soon as possible to separate plasma or serum. If immediate processing is not feasible, store the whole blood at 2-8°C for a maximum of two hours.
-
Centrifuge the blood samples at a low speed (e.g., 1300-1500 x g) for 10-15 minutes at a refrigerated temperature to separate the plasma or serum.
-
Carefully transfer the plasma or serum to a clean, labeled tube without disturbing the buffy coat or red blood cell layer.
Troubleshooting Guides
Issue: Inconsistent or unexpectedly low concentrations of this compound and high concentrations of Quinidine.
This issue often points to the in-vitro conversion of this compound back to its parent drug, quinidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound instability.
Data Presentation: Stability Recommendations
Since specific quantitative stability data for this compound is limited in published literature, the following tables provide generalized stability recommendations for N-oxide compounds based on best practices. It is imperative that researchers validate the stability of this compound under their specific experimental conditions.
Table 1: Recommended Storage Conditions for Biological Samples Containing this compound
| Storage Condition | Matrix | Temperature | Maximum Duration | Recommendations |
| Short-Term (Bench-top) | Plasma, Serum | Room Temperature (20-25°C) | < 4 hours | Keep samples on ice whenever possible. Minimize exposure to room temperature. |
| Urine | Room Temperature (20-25°C) | < 24 hours | If not analyzed immediately, refrigerate as soon as possible.[3] | |
| Short-Term (Refrigerated) | Plasma, Serum | 2-8°C | < 24 hours | Recommended for temporary storage during sample processing. |
| Urine | 2-8°C | < 48 hours | Stable for a longer duration compared to room temperature.[3] | |
| Long-Term | Plasma, Serum | -80°C | Months to Years | Essential for long-term storage. Long-term stability should be established for the specific duration of the study. |
| Urine | -80°C | Months to Years | Preferred for long-term storage to minimize degradation. | |
| Freeze-Thaw Cycles | Plasma, Serum | -80°C to Room Temp | ≤ 3 cycles | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if repeated analysis is anticipated. Each cycle can contribute to the degradation of N-oxides. |
| Urine | -80°C to Room Temp | ≤ 3 cycles | Similar to plasma and serum, minimize freeze-thaw cycles to maintain sample integrity. |
Table 2: Effect of Extraction Solvent on N-oxide Stability (General Guidance)
| Extraction Method | Solvent | Efficacy in Minimizing N-oxide Back-Conversion | Reference |
| Protein Precipitation | Acetonitrile (ACN) | Recommended. Generally more effective than methanol in minimizing the back-conversion of N-oxides to the parent drug, especially in hemolyzed plasma. For some N-oxides, conversion was less than 5% with ACN in hemolyzed plasma, compared to 100% with methanol.[4] | |
| Methanol (MeOH) | Can lead to significant back-conversion of N-oxides, particularly in hemolyzed samples. |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-top) Stability in Plasma
-
Sample Preparation:
-
Thaw a pool of blank human plasma (with the appropriate anticoagulant, e.g., EDTA) and the stock solution of this compound at room temperature.
-
Spike the blank plasma with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Vortex the spiked plasma samples gently.
-
-
Incubation:
-
Aliquot the spiked plasma into multiple tubes for each concentration level.
-
Keep the tubes at room temperature (approximately 20-25°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 2, 4 hours), take a set of aliquots for immediate analysis. The 0-hour sample serves as the baseline.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples at each time point. Protein precipitation with cold acetonitrile is recommended.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentrations at the subsequent time points to the baseline (0-hour) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
-
Sample Preparation:
-
Prepare LQC and HQC samples of this compound in human plasma as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Store the aliquoted LQC and HQC samples at -80°C for at least 24 hours (Freeze Cycle 1).
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12-24 hours. This completes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (typically 3).
-
-
Sample Analysis:
-
After the final thaw, analyze the samples using a validated analytical method.
-
For comparison, analyze a set of control LQC and HQC samples that have not undergone any freeze-thaw cycles but have been stored at -80°C.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound for the freeze-thaw samples and the control samples.
-
The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the control samples.
-
Mandatory Visualizations
Caption: Recommended workflow for the analysis of this compound.
References
Technical Support Center: Troubleshooting Quinidine N-oxide Degradation during Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Quinidine N-oxide during analytical experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound in a question-and-answer format.
Question 1: I am observing a significant decrease in the peak area of this compound in my chromatograms, even with freshly prepared standards. What could be the cause?
Answer:
A consistent decrease in the peak area of this compound suggests degradation is occurring either in your prepared solution or during the HPLC analysis. Several factors could be responsible:
-
pH of the Mobile Phase: this compound, like many N-oxides, can be susceptible to degradation under strongly acidic or basic conditions. If your mobile phase is at a pH extreme, it could be causing on-column degradation.
-
Mobile Phase Composition: Certain organic solvents or additives in the mobile phase could be reacting with the analyte.
-
Temperature: Elevated temperatures in the autosampler or column compartment can accelerate degradation.
-
Presence of Reducing Agents: Contaminants in the mobile phase or sample matrix can chemically reduce the N-oxide to its parent amine, Quinidine.
-
Adsorption: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.
Recommended Actions:
-
Evaluate Mobile Phase pH: If possible, adjust the mobile phase to a more neutral pH range (e.g., pH 5-7) and observe if the peak area stabilizes.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents and reagents to minimize contaminants.
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) and use a reasonable column temperature (e.g., 25-30°C) unless higher temperatures are necessary for separation.
-
Vial Selection: Use silanized glass or polypropylene vials to minimize adsorption.
-
System Priming: Before running your analytical sequence, prime the HPLC system with a solution of your analyte to saturate any active sites in the tubing or column that might cause adsorption.
Question 2: I see a new peak appearing in my chromatogram at the retention time of Quinidine, and the peak for this compound is decreasing. What is happening?
Answer:
The appearance of a peak corresponding to Quinidine concurrent with a decrease in the this compound peak is a strong indication that the N-oxide is being reduced to its parent amine. This is a common degradation pathway for N-oxides.
Potential Causes and Solutions:
-
In-source Fragmentation (for LC-MS analysis): High source temperatures or voltages in the mass spectrometer can cause the N-oxide to fragment to the tertiary amine.
-
Solution: Optimize your MS source conditions by reducing the source temperature and capillary voltage to find a balance between sensitivity and stability.
-
-
Reaction with Metal Ions: Trace metal ions in the HPLC flow path, originating from stainless steel tubing or frits, can catalyze the reduction of N-oxides.
-
Solution: Consider using a biocompatible HPLC system with PEEK tubing and titanium frits to minimize contact with reactive metals.
-
-
Reducing Agents in the Sample Matrix: If you are analyzing biological samples (e.g., plasma), endogenous reducing agents can cause this conversion. This is particularly a concern in hemolyzed plasma samples.
-
Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Process samples quickly and keep them on ice.
-
Question 3: My results for this compound stability are inconsistent between different days of analysis. How can I improve reproducibility?
Answer:
Inconsistent results in stability studies often point to uncontrolled variables in sample preparation, storage, or the analytical method itself.
Troubleshooting Steps for Reproducibility:
-
Standard and Sample Preparation:
-
Freshly Prepare Solutions: Prepare standard and quality control (QC) solutions fresh for each analytical run whenever possible. If storing stock solutions, validate their stability under the storage conditions.
-
Consistent Procedure: Ensure the same person or a standardized protocol is used for all sample preparation steps to minimize variability.
-
Solvent Choice: Use a consistent, high-purity solvent for dilutions. Acetonitrile is often a suitable choice for N-oxides.
-
-
Storage Conditions:
-
Controlled Environment: Store all samples and standards under identical, tightly controlled conditions (temperature and light). For long-term storage, -80°C is recommended for N-oxides.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freeze-thaw cycles, as this can contribute to degradation.
-
-
HPLC System Suitability:
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before each run.
-
System Suitability Tests: Inject a system suitability standard at the beginning and throughout the analytical run to monitor the performance of the system (e.g., retention time, peak area, tailing factor). This will help identify if system performance is drifting over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is its reduction to the corresponding tertiary amine, Quinidine. Other potential degradation pathways, which can be investigated through forced degradation studies, include hydrolysis under strong acidic or basic conditions, oxidation, and photolysis.
Q2: What are the recommended storage conditions for this compound analytical standards and samples?
A2: For long-term storage, this compound analytical standards and samples containing the analyte should be stored at -80°C to minimize degradation. For short-term storage during sample processing, it is advisable to keep samples on ice or refrigerated at 2-8°C. It is crucial to protect the compound from light and minimize freeze-thaw cycles.
Q3: Can I use Gas Chromatography (GC) for the analysis of this compound?
A3: Direct analysis of this compound by GC-MS is generally not recommended due to the thermal instability of the N-oxide functional group. The high temperatures used in the GC inlet and column can cause the N-oxide to decompose, leading to inaccurate and unreliable results. Liquid chromatography-based methods (HPLC or UPLC) are more suitable for the analysis of N-oxides.
Q4: How can I confirm the identity of a suspected degradation product as Quinidine?
A4: The most definitive way to confirm the identity of the degradation product is to compare its retention time and mass spectrum (if using LC-MS) to that of a certified reference standard of Quinidine.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various stress conditions.
| Stress Condition | Parameters | Duration | % Degradation of this compound | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | Quinidine |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 25% | Quinidine and others |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | Unidentified polar degradants |
| Thermal | 60°C in solution | 48 hours | 20% | Quinidine |
| Photolytic | UV light (254 nm) | 24 hours | 30% | Multiple degradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period. Before analysis, neutralize the sample with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat it in an oven at 70°C for a specified period. Also, expose the solid standard to the same temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided below.
4. Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH 6.8) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 235 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Optimization of HPLC Mobile Phase for Quinidine N-oxide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Quinidine N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization and peak shape problems.
Question: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen of this compound via ion-exchange, leading to peak tailing.[3]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound. Tertiary amine N-oxides have an estimated pKa of 4-5.[3] Operating at a pH of 2.0-3.0 will ensure the analyte is fully protonated, minimizing interactions with silanol groups. A mobile phase containing a phosphate buffer at pH 2.5-3.0 is a good starting point.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of accessible free silanol groups.
-
Solution 3: Add a Competing Base: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM). TEA will interact with the active silanol sites, reducing their availability to interact with this compound. However, be aware that TEA can shorten column lifetime and may not be ideal for mass spectrometry detection.
-
-
Inappropriate Mobile Phase Composition: An unsuitable mobile phase can lead to poor peak shape.
-
Solution: Ensure proper buffering capacity to maintain a stable pH. A buffer concentration of 10-20 mM is generally sufficient for reversed-phase separations.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
Question: My this compound peak is broad. What are the potential causes and solutions?
Answer:
Broad peaks can result from several factors related to the HPLC system and method parameters:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
-
Inadequate Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can result in broad and shifting peaks.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before the next injection.
-
Question: I am having difficulty separating this compound from its parent drug, Quinidine, and other metabolites like 3-hydroxyquinidine. What should I do?
Answer:
Co-elution of this compound with Quinidine and other metabolites is a common challenge. Here are some strategies to improve resolution:
-
Optimize Mobile Phase pH: The ionization state of Quinidine and its metabolites is pH-dependent. Systematically varying the mobile phase pH between 2.0 and 4.0 can significantly alter the retention times and selectivity. An acidic mobile phase, around pH 2.5, has been shown to improve the peak shape of the parent compound, which can also benefit the separation of its metabolites.
-
Adjust Organic Modifier Percentage: Fine-tuning the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase is crucial. A shallow gradient or isocratic elution with an optimized organic solvent concentration can enhance the separation of closely eluting compounds.
-
Consider a Different Chromatographic Mode: If reversed-phase methods are not providing adequate separation, consider a normal-phase HPLC method. A mobile phase consisting of hexanes, ethanol, and ethanolamine has been successfully used to separate Quinidine and its metabolites, including a rearrangement product of this compound.
-
Evaluate Different Stationary Phases: While C18 columns are common, other stationary phases may offer different selectivity. Consider a phenyl-hexyl or a polar-embedded column. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) could also be a viable option.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the separation of this compound in reversed-phase HPLC?
A1: A good starting point is a mobile phase consisting of a phosphate buffer (10-20 mM) at a pH of 2.5-3.0 mixed with acetonitrile or methanol. The initial ratio of aqueous to organic phase can be around 70:30 (v/v), which can then be optimized.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can lead to shorter retention times. Methanol may offer different selectivity for polar compounds. It is recommended to screen both solvents during method development to determine which provides the best resolution for this compound and its related compounds.
Q3: Can I use a gradient elution for the separation?
A3: Yes, a gradient elution can be very effective, especially when analyzing samples containing compounds with a wide range of polarities, such as Quinidine and its various metabolites. A shallow gradient can help to resolve closely eluting peaks like this compound and 3-hydroxyquinidine.
Q4: What detection wavelength is recommended for this compound?
A4: Quinidine and its metabolites are commonly detected using UV absorbance at around 235 nm or 254 nm. Fluorescence detection can also be used for higher sensitivity, with excitation typically around 340 nm and emission at 425 nm.
Q5: Is it necessary to use an internal standard?
A5: Using an internal standard is highly recommended for quantitative analysis to improve the accuracy and precision of the method by correcting for variations in injection volume and sample preparation. A structurally similar compound that is well-separated from all analytes of interest should be chosen.
Experimental Protocols
Reversed-Phase HPLC Method for Quinidine and its Metabolites
This protocol is a starting point for the separation of Quinidine, this compound, and 3-hydroxyquinidine.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or gradient elution can be used. For isocratic elution, a starting composition of 75% Mobile Phase A and 25% Mobile Phase B can be tested. For gradient elution, a linear gradient from 10% to 40% Mobile Phase B over 20 minutes can be evaluated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 425 nm).
Normal-Phase HPLC Method for Quinidine and its Metabolites
This protocol provides an alternative approach for the separation.
-
HPLC System: A normal-phase compatible HPLC system.
-
Column: A silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexanes, ethanol, and ethanolamine in a ratio of 91.5:8.47:0.03 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 235 nm.
Data Presentation
Table 1: Example Mobile Phase Compositions for Quinidine and Metabolite Separation
| Method Type | Stationary Phase | Mobile Phase Composition | pH | Reference |
| Reversed-Phase | C18 | Phosphate buffer : Acetonitrile (75:25, v/v) | 3.0 | |
| Reversed-Phase | C18 | 0.05 M Ammonium Formate : Acetonitrile (93.5:6.5, v/v) | 2.0 | |
| Normal-Phase | Silica | Hexanes : Ethanol : Ethanolamine (91.5:8.47:0.03, v/v/v) | N/A | |
| Normal-Phase | Silica | Methanol : 1 N Ammonium Nitrate : 2 N Ammonium Hydroxide (28:1:1, v/v/v) | N/A |
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
Minimizing byproduct formation in Quinidine N-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Quinidine N-oxide.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or inadequate amount of oxidizing agent. 2. Degradation of Product: Prolonged reaction times or excessive temperatures can lead to the degradation of the N-oxide. 3. Suboptimal pH: The rate of N-oxidation can be pH-dependent. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Add the oxidizing agent in portions to maintain an optimal concentration. 2. Control Reaction Conditions: Maintain the recommended temperature for the chosen oxidizing agent. Avoid unnecessarily long reaction times once the starting material is consumed. 3. Optimize pH: For oxidations in aqueous or mixed-aqueous systems, adjusting the pH to slightly basic conditions can enhance the nucleophilicity of the quinuclidine nitrogen. |
| Difficult Purification | 1. Polar Byproducts: Formation of highly polar byproducts that co-elute with the N-oxide. 2. Residual Oxidizing Agent/Byproducts: For instance, m-chlorobenzoic acid (m-CBA) from m-CPBA can be difficult to remove. | 1. Utilize Different Chromatography Techniques: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds. Alternatively, derivatization of the crude product to facilitate separation may be an option. 2. Implement a Quenching and Washing Strategy: After the reaction, quench excess oxidizing agent (e.g., with sodium sulfite for peroxides). Perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts like m-CBA. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Over-oxidation: The quinoline nitrogen can also be oxidized, though it is less reactive than the quinuclidine nitrogen. The secondary alcohol at C9 can be oxidized to a ketone. 2. Ring-opened or Rearranged Products: Stronger oxidizing agents like ozone may lead to cleavage of the vinyl group or other parts of the molecule. 3. Isomeric Byproducts: Formation of byproducts such as 3-hydroxythis compound. | 1. Use a Milder Oxidizing Agent: Hydrogen peroxide is generally more selective for the more basic quinuclidine nitrogen. 2. Control Stoichiometry and Temperature: Use the minimum effective amount of oxidizing agent and maintain low temperatures to reduce the likelihood of side reactions. 3. Optimize Reaction Conditions: Shorter reaction times and controlled addition of the oxidant can minimize the formation of these byproducts. |
| Unexpected Spectroscopic Data (NMR, MS) | 1. Presence of Unidentified Byproducts: As mentioned above, over-oxidation or rearrangement can lead to unexpected structures. 2. Solvent Adducts: The product may form adducts with the solvent, especially if reactive solvents are used. | 1. Thorough Purification: Re-purify the product using a different chromatographic method or recrystallization. 2. Careful Analysis of Spectra: Compare the obtained spectra with literature data for known byproducts of quinidine oxidation. High-resolution mass spectrometry can help in identifying the elemental composition of impurities. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the selective N-oxidation of the quinuclidine nitrogen in quinidine?
A1: For high selectivity, hydrogen peroxide (H₂O₂) is often a good choice. The quinuclidine nitrogen is more basic and nucleophilic than the quinoline nitrogen, and with a controlled amount of H₂O₂, it can be selectively oxidized.[1] Milder peroxy acids can also be effective. Stronger oxidants like ozone can also be used, but they may require more careful control of reaction conditions to avoid over-oxidation and side reactions.[2]
Q2: What are the most common byproducts to expect in this compound synthesis?
A2: The most common byproducts arise from oxidation at other sites in the molecule. These can include:
-
Quinidine Di-N-oxide: Oxidation of both the quinuclidine and quinoline nitrogens.
-
Quinidinone N-oxide: Oxidation of the secondary alcohol at the C9 position to a ketone.
-
3-Hydroxythis compound: Hydroxylation of the quinoline ring.
-
Products of vinyl group oxidation: With strong oxidants, the vinyl group can be cleaved or epoxidized.
Q3: How can I effectively remove m-chlorobenzoic acid (m-CBA) after using m-CPBA for oxidation?
A3: After quenching the reaction, you can perform an aqueous workup with a mild base such as a saturated sodium bicarbonate solution. The m-CBA will be deprotonated to the carboxylate salt, which is soluble in the aqueous phase and can be separated from the organic layer containing your product. Chilling the reaction mixture before filtration can also help precipitate out some of the m-CBA.
Q4: My N-oxide product is very polar and streaks on my silica gel column. What can I do?
A4: N-oxides are indeed quite polar, which can make purification by standard silica gel chromatography challenging. Here are a few suggestions:
-
Use a more polar eluent system: A gradient of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide to reduce tailing, can be effective.
-
Consider a different stationary phase: Alumina (basic or neutral) or reverse-phase silica (C18) may provide better separation.
-
HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for the separation of polar compounds and can be an excellent alternative.
Q5: How can I monitor the progress of the N-oxidation reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. The N-oxide product will be significantly more polar than the starting quinidine, resulting in a lower Rf value. A stain, such as potassium permanganate, can be used for visualization if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound using m-Chloroperoxybenzoic acid (m-CPBA)
This protocol is adapted from a general procedure for the synthesis of quinoline N-oxides.[4][5]
Materials:
-
Quinidine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol for elution
Procedure:
-
Dissolve quinidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Slowly add the m-CPBA solution dropwise to the quinidine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate to ethyl acetate/methanol to elute the this compound.
Protocol 2: Synthesis of this compound using Ozone
This protocol is based on the synthesis of the diastereomer, quinine N-oxide.
Materials:
-
Quinidine
-
Acetone
-
Deionized water
-
Ozone generator
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate
-
Methanol for chromatography
Procedure:
-
Dissolve quinidine in a 95:5 mixture of acetone and water in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the solution to between -12 °C and 0 °C using an ice-salt bath.
-
Bubble ozone through the solution at a low flow rate. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (typically after a few hours, indicated by the disappearance of the starting material), stop the ozone flow and purge the solution with nitrogen gas to remove any residual ozone.
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography using a suitable solvent system, such as a methanol/acetone mixture.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Byproduct Formation Pathways
Caption: Pathways leading to the desired product and potential byproducts in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. determination-of-quinidine-dihydroquinidine-3s-3-hydroxyquinidine-and-quinidine-n-oxide-in-plasma-and-urine-by-high-performance-liquid-chromatography - Ask this paper | Bohrium [bohrium.com]
- 4. rsc.org [rsc.org]
- 5. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
Technical Support Center: Quinidine N-oxide Purification
This guide provides troubleshooting advice and detailed protocols for the purification of Quinidine N-oxide, addressing common challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted quinidine, the diastereomer Quinine N-oxide, and various byproducts from oxidation reactions.[1][2] Related cinchona alkaloids such as Cinchonine and Hydroquinidine may also be present as impurities originating from the starting material.[][4]
Q2: What is the general solubility of this compound?
A2: this compound is soluble in polar protic solvents like methanol and DMSO.[4] Its solubility in other organic solvents may be limited, often requiring heating to fully dissolve.
Q3: Is this compound stable at high temperatures?
A3: N-oxides can be prone to decomposition at temperatures above 100-150°C. It is advisable to use the lowest effective temperature during dissolution for recrystallization and to avoid prolonged heating.
Q4: How can I monitor the purity of my fractions during chromatography?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring fraction purity. HPLC can also be used for more quantitative analysis of purity.
Q5: My purified this compound is a brownish color. Is this normal?
A5: Solutions of quinidine salts can acquire a brownish tint upon exposure to light. While a slight coloration may not indicate significant impurity, a distinct brown color in the solid product suggests the presence of degradation products. Light-resistant containers are recommended for storage.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product after recrystallization. What could be the cause and how can I improve my yield?
A: Low recovery is a common issue and can often be attributed to the choice of solvent or the cooling process.
Possible Causes & Solutions:
-
Suboptimal Solvent System: The chosen solvent may be too good, keeping a significant portion of the product dissolved even at low temperatures.
-
Solution: Experiment with mixed solvent systems. A common approach is to dissolve the compound in a "good" solvent (e.g., hot methanol) and then add a "poor" solvent (e.g., water or diethyl ether) dropwise until turbidity is observed, then redissolve by gentle heating before cooling.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
-
Incomplete Precipitation: The product may not have fully precipitated out of the solution.
-
Solution: After initial cooling, try storing the solution at a lower temperature (e.g., 4°C) for an extended period (12-24 hours) to encourage further crystallization.
-
Issue 2: Product Tailing During Column Chromatography
Q: My compound is streaking or "tailing" on the silica gel column, leading to poor separation. How can I resolve this?
A: Tailing is characteristic of polar compounds like N-oxides interacting strongly with the acidic silica gel stationary phase.
Possible Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen of the quinidine moiety can interact strongly with the acidic silanol groups on the silica surface.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to the mobile phase to compete with your compound for active sites on the silica. Common choices include triethylamine (0.1-1%) or a small percentage of ammonium hydroxide in the polar solvent component (e.g., methanol). Be cautious with basic modifiers as they can dissolve silica if the polar component is high.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina, which is more basic than silica gel.
-
-
Inappropriate Mobile Phase Polarity: The eluent may not be polar enough to effectively move the compound down the column.
-
Solution: Increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the proportion of a more polar solvent (e.g., from dichloromethane to a mixture of dichloromethane/methanol), can improve separation.
-
Issue 3: Co-elution of Impurities
Q: I am unable to separate my this compound from a persistent impurity using column chromatography.
A: This suggests that the impurity has a very similar polarity to your target compound.
Possible Causes & Solutions:
-
Isomeric Impurities: Diastereomers like Quinine N-oxide can be particularly difficult to separate.
-
Solution 1 (Optimize Chromatography): Try a different solvent system or stationary phase. Sometimes switching from silica gel to reverse-phase silica (C18) can alter the elution order and improve separation.
-
Solution 2 (Recrystallization): If the impurity has different solubility characteristics, recrystallization may be more effective. Experiment with a range of solvents to find one that selectively crystallizes your desired product.
-
-
Reaction Byproducts: Incomplete or over-oxidation can lead to impurities with similar structures.
-
Solution: A multi-step purification approach is often necessary. For example, an initial flash column chromatography step to remove major impurities can be followed by a careful recrystallization to achieve high purity.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature | Notes |
| Methanol | Soluble | Room Temp | Good solvent for recrystallization and chromatography. |
| DMSO | Soluble | Room Temp | Often used for preparing stock solutions for biological assays. |
| Dichloromethane | Sparingly Soluble | Room Temp | Can be used as the less polar component in chromatography. |
| Water | Sparingly Soluble | Room Temp | Can be used as an anti-solvent in recrystallization. |
| Diethyl Ether | Sparingly Soluble | Room Temp | Can be used as an anti-solvent in recrystallization. |
Table 2: Example Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase | Application |
| Silica Gel | Dichloromethane/Methanol (e.g., 95:5 to 90:10 v/v) | Gradient elution for general purification. |
| Silica Gel | Dichloromethane/Methanol/Triethylamine (e.g., 90:10:0.1 v/v/v) | To reduce tailing of the basic compound. |
| Alumina | Chloroform or Dichloromethane | Alternative to silica for basic compounds. |
| C18 (Reverse Phase) | Acetonitrile/Ammonium Formate Buffer | HPLC analysis and purification. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol/Diethyl Ether
This protocol is suitable for purifying crystalline this compound from less polar impurities.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool to room temperature. Slowly add diethyl ether dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Gently warm the solution until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in a 4°C refrigerator for several hours or overnight.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is designed to separate this compound from impurities with different polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column by running the starting mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., increasing from 1% to 10% methanol in dichloromethane). If tailing is observed, consider adding 0.1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting tailing during chromatography.
References
Addressing matrix effects in LC-MS/MS quantification of Quinidine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS quantification of Quinidine N-oxide.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental workflows.
Q1: My this compound signal is inconsistent, and I'm seeing poor reproducibility between samples. Could this be a matrix effect?
A: Yes, inconsistent signal and poor reproducibility are hallmark signs of matrix effects. Matrix effects occur when co-eluting endogenous components from the sample (e.g., phospholipids, salts, metabolites) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the signal, leading to unreliable and inaccurate quantification.[1][2] It is crucial to systematically investigate this possibility.
Q2: I am observing significant ion suppression for my this compound signal. What are the most likely causes in a plasma or urine sample?
A: Significant ion suppression in biofluids like plasma or urine is often caused by high concentrations of co-eluting matrix components. The primary culprits include:
-
Phospholipids: Abundant in plasma, these molecules are notoriously problematic and often elute in the same region as many drug metabolites in reversed-phase chromatography.[3]
-
Salts and Urea: Highly concentrated in urine, these can disrupt the electrospray ionization (ESI) process.
-
Other Endogenous Metabolites: The complex nature of biological samples means numerous small molecules can co-elute and compete with this compound for ionization.
An inefficient sample preparation method that fails to adequately remove these interferences is the most common root cause.
Q3: How can I systematically investigate and confirm that a matrix effect is impacting my this compound assay?
A: A systematic approach is critical to definitively identify and quantify matrix effects. The two most established methods are the Post-Column Infusion technique for qualitative assessment and the Post-Extraction Addition method for quantitative measurement.
-
Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS ion source. Then, inject a blank, extracted matrix sample. Any dip or peak in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively. This helps visualize where in the chromatogram the matrix effects are occurring.
-
Quantitative Assessment (Post-Extraction Addition): This is the gold-standard method for quantifying the extent of matrix effects. It involves comparing the peak area of this compound in two sets of samples:
-
Set A: Blank matrix is extracted, and the clean extract is spiked with this compound at a known concentration.
-
Set B: A neat (pure) solvent is spiked with this compound at the same concentration.
The Matrix Factor (MF) is then calculated. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard (IS)-normalized matrix factor across different lots of matrix should not exceed 15%.
-
Q4: My internal standard (an analog) is not adequately compensating for the observed signal variability. What should I do?
A: If an analog internal standard (IS) fails to compensate for matrix effects, it is likely because its chromatographic retention time and ionization behavior do not perfectly match those of this compound. The ideal solution is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as Quinidine-d3 N-Oxide.
A SIL-IS is considered the gold standard because it co-elutes perfectly with the analyte and experiences the exact same ionization suppression or enhancement, thus providing the most accurate correction. If a SIL-IS is not available, efforts should focus on improving the sample cleanup procedure to remove the interfering matrix components or modifying the chromatographic conditions to separate the analyte from the interferences.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding matrix effects in LC-MS/MS.
Q1: What is the fundamental difference between ion suppression and ion enhancement?
A: Both are types of matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds.
-
Ion Suppression is a more common phenomenon where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This can be caused by molecules that alter the droplet surface tension or have a higher proton affinity in the ESI source.
-
Ion Enhancement is less frequent and occurs when matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.
Q2: Which sample preparation method is most effective at minimizing matrix effects for a polar metabolite like this compound?
A: The choice of sample preparation is critical. For a polar metabolite, the effectiveness of common techniques generally follows this trend:
-
Mixed-Mode Solid-Phase Extraction (SPE): Often the most effective method as it uses two different retention mechanisms (e.g., reversed-phase and ion-exchange) to provide a highly selective cleanup, removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): Can be highly effective, especially if the pH of the aqueous phase is optimized to ensure the analyte is in a neutral state for extraction into an immiscible organic solvent. However, recovery for very polar analytes can sometimes be challenging.
-
Protein Precipitation (PPT): This is the simplest but least effective method for removing matrix components like phospholipids, often resulting in significant matrix effects.
The optimal method will always depend on the specific matrix (plasma, urine, etc.) and the physicochemical properties of the analyte.
Q3: When is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) most critical?
A: Using a SIL-IS is most critical when matrix effects are unavoidable and variable between different sample lots. Because a SIL-IS is chemically identical to the analyte (differing only in isotopic composition), it has the same extraction recovery, chromatographic retention time, and ionization efficiency. This allows it to accurately correct for signal variations caused by matrix effects, which is a key requirement for robust and reliable bioanalytical methods that must meet regulatory standards.
Q4: What are the regulatory expectations (e.g., FDA, EMA) for matrix effect assessment in bioanalytical method validation?
A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects during bioanalytical method validation. The key requirement is to demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay. This is typically done by evaluating the matrix factor in at least six different lots of the biological matrix. The precision of the IS-normalized matrix factor should be within a coefficient of variation (CV) of ≤15%.
Data & Protocols
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes typical performance characteristics of common sample preparation methods for reducing matrix effects in bioanalysis.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | High (>90%) | High (Often >50%) | Simple, fast, low cost | Poor removal of phospholipids and other interferences. |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate (Variable) | Cleaner extracts than PPT. | Can have low recovery for polar analytes; more labor-intensive. |
| Solid-Phase Extraction (SPE) | High (>80%) | Low (<20%) | High selectivity, very clean extracts, can concentrate analyte. | Higher cost, requires method development. |
| Mixed-Mode SPE | High (>80%) | Very Low (<10%) | The most effective at removing diverse interferences. | Most complex method development. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This protocol outlines the steps to calculate the Matrix Factor (MF) for this compound.
-
Sample Preparation:
-
Obtain at least six different lots of blank biological matrix (e.g., human plasma).
-
Process (extract) 1 mL of each blank matrix lot using your established sample preparation protocol (e.g., SPE or LLE).
-
Process 1 mL of a neat solvent (e.g., reconstitution solvent) in the same manner as a blank control.
-
-
Spiking:
-
Set A (Post-Spiked Matrix): To the final, clean extracts from each of the six matrix lots, add a known amount of this compound stock solution to achieve a final concentration (e.g., a low and a high QC concentration).
-
Set B (Neat Solution): To the processed neat solvent, add the same amount of this compound stock solution to achieve the identical final concentration.
-
-
LC-MS/MS Analysis:
-
Inject and analyze all samples from Set A and Set B.
-
Record the peak area response for this compound in each sample.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of matrix using the following formula: MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)
-
Calculate the IS-Normalized MF if an internal standard is used: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set A) / (Analyte/IS Peak Area Ratio in Set B)
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for the IS-Normalized MF across all six lots. The CV should be ≤15%.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
This protocol provides a general workflow for a mixed-mode cation-exchange SPE, suitable for a basic compound like this compound.
-
Cartridge Selection: Choose a mixed-mode polymeric cation-exchange cartridge (e.g., Oasis MCX).
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex to mix. This ensures the basic this compound is protonated (positively charged).
-
-
Conditioning:
-
Pass 2 mL of methanol through the SPE cartridge.
-
Pass 2 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 2 mL of 0.1 M hydrochloric acid through the cartridge to wash away acidic and neutral interferences.
-
Pass 2 mL of methanol through the cartridge to wash away non-polar interferences like phospholipids.
-
-
Elution:
-
Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
Best practices for storage and handling of Quinidine N-oxide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Quinidine N-oxide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored upon receipt?
This compound is a metabolite of Quinidine and a heterocyclic N-oxide.[1][2] Upon receipt, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3][4] For long-term stability, storage at refrigerated temperatures (2-8°C) or frozen (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended, as N-oxides can be sensitive to moisture and air.[4]
Q2: What are the primary safety precautions when handling this compound?
Personal Protective Equipment (PPE) includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically compatible gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For fine powders or when adequate ventilation is not available, a NIOSH-approved respirator should be used.
Q3: Is this compound sensitive to light?
Yes. The parent compound, Quinidine, is known to be light-sensitive and can darken upon exposure to light. Solutions of Quinidine salts can also develop a brownish tint. It is best practice to store this compound in amber vials or containers wrapped in foil to protect it from light.
Q4: What solvents are suitable for dissolving this compound?
The solubility of this compound is not extensively documented. However, based on its parent compound, Quinidine, it is expected to be soluble in alcohols like methanol and ethanol, as well as chloroform, and very soluble in methanol. It is practically insoluble in petroleum ether. For experimental use, it is advisable to perform small-scale solubility tests to determine the most appropriate solvent for your application.
Troubleshooting Guide
Problem: The solid this compound has changed color (e.g., from white/off-white to yellow or brown).
| Possible Cause | Suggested Solution |
| Degradation: Exposure to light, air (oxidation), or moisture. | Store the compound in a dark, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Consider storing at a lower temperature (-20°C) for long-term stability. |
| Impurity: Presence of impurities from synthesis. | Re-purify the compound using appropriate methods such as recrystallization or column chromatography. |
Problem: My prepared this compound solution has turned yellow/brown.
| Possible Cause | Suggested Solution |
| Light Exposure: Quinidine and its salts are known to form colored solutions upon exposure to light. | Prepare solutions fresh and use them promptly. Store stock solutions in amber vials or wrapped in foil and keep them refrigerated or frozen. |
| Solvent Interaction/Degradation: The solvent may be causing degradation, especially if it is not high-purity or contains reactive impurities. | Ensure the use of high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen. |
| pH Effects: The stability of the compound may be pH-dependent. | If applicable to your experimental conditions, buffer the solution to a neutral or slightly acidic pH, as N-oxides are weak bases. |
Problem: I am seeing inconsistent or unexpected results in my experiments (e.g., in HPLC, LC-MS, or biological assays).
| Possible Cause | Suggested Solution |
| Compound Degradation: The compound may have degraded in storage or during the experiment. | Verify the purity of your compound using an analytical technique like HPLC-MS or NMR before use. Prepare fresh solutions for each experiment. |
| Presence of Moisture or Residual Solvent: The compound may be hygroscopic, or residual solvent from synthesis may be present. | Dry the compound under a high vacuum before weighing and preparing solutions. Handle hygroscopic compounds in a dry environment, such as a glove box. |
| In-Assay Instability: The compound may not be stable under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). | Assess the stability of this compound under your assay conditions. This can be done by incubating the compound under assay conditions for the duration of the experiment and then analyzing for degradation products. |
Data and Protocols
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature (Short-term) | 2-8°C (Refrigerated) | To minimize degradation. |
| Temperature (Long-term) | -20°C (Frozen) | For enhanced stability over extended periods. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with moisture. |
| Light | Protect from light (Amber vial/foil) | Quinidine and related compounds are light-sensitive. |
| Container | Tightly sealed | To prevent moisture absorption as N-oxides can be hygroscopic. |
Experimental Workflow: Handling and Solution Preparation
The following diagram outlines the standard procedure for handling this compound upon receipt and preparing solutions for experimental use.
Caption: Standard workflow for receiving, storing, and preparing this compound solutions.
Logical Workflow: Troubleshooting Compound Degradation
This diagram provides a logical approach to troubleshooting suspected degradation of this compound.
Caption: A logical workflow for investigating potential degradation of this compound.
References
- 1. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Quantifying Quinidine N-oxide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical step in understanding pharmacokinetic profiles and ensuring drug safety. Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, is no exception. This guide provides an objective comparison of two prominent analytical methods for its quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by available experimental data to inform your selection of the most suitable method.
The choice of an analytical method for a specific metabolite hinges on a variety of factors, including sensitivity, selectivity, sample matrix, and the required throughput. While both HPLC-FLD and LC-MS/MS are powerful techniques, they offer distinct advantages and performance characteristics in the context of this compound analysis.
Performance Snapshot: HPLC-FLD vs. LC-MS/MS
To facilitate a clear comparison, the following table summarizes the key performance parameters for the quantification of this compound and its parent drug, quinidine, using HPLC-FLD and a representative LC-MS/MS method. It is important to note that while a specific validated LC-MS/MS method for this compound was not available in the public domain at the time of this review, the data for quinidine by LC-MS/MS provides a relevant benchmark for the capabilities of this technique for a structurally similar compound.
| Parameter | HPLC-Fluorescence Detection (this compound) | LC-MS/MS (Quinidine - as a proxy) | Alternative LC-MS/MS (Usaramine N-oxide - for comparison) |
| Linearity Range | Data not explicitly detailed in available literature | 0.33 - 13.26 µg/mL[1] | 1 - 2,000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 (Implied for similar compounds) | ≥ 0.997[3] | > 0.990[2] |
| Limit of Detection (LOD) | Data not explicitly detailed in available literature | - | - |
| Limit of Quantification (LOQ) | 10 nM in plasma; 25 nM in urine[4] | < 0.33 µg/mL (Implied) | 1.0 ng/mL |
| Accuracy (% Recovery) | Data not explicitly detailed in available literature | 92.5 - 129.5% | - |
| Precision (% RSD) | Intra-day & Inter-day evaluated, specific data not available | Intra-day: < 7.9%; Inter-day: < 8.9% | < 8.0% |
| Sample Matrix | Plasma, Urine | Human Plasma | Rat Plasma |
Delving into the Methodologies
A thorough understanding of the experimental protocols is essential for replicating and adapting these methods. Below are detailed descriptions of the methodologies for both HPLC-FLD and a representative LC-MS/MS approach.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method, as described by Nielsen et al. (1994), offers a sensitive and specific approach for the simultaneous quantification of quinidine, its metabolites, and this compound.
Experimental Protocol:
-
Sample Preparation: A single-step liquid-liquid extraction is employed to isolate the analytes from the biological matrix (plasma or urine).
-
Chromatographic Separation:
-
Column: A reversed-phase column is utilized for separation.
-
Mobile Phase: An isocratic mobile phase is used. A typical mobile phase for quinidine analysis consists of a mixture of an aqueous buffer (e.g., 0.05 M ammonium formate) and an organic modifier (e.g., acetonitrile), adjusted to an acidic pH.
-
Flow Rate: A constant flow rate is maintained.
-
-
Detection:
-
Detector: A fluorescence detector is used.
-
Excitation Wavelength: Typically around 340 nm for quinidine and its derivatives.
-
Emission Wavelength: Typically around 425 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed. While a specific validated method for this compound is not detailed here, the following protocol for quinidine provides a robust framework. An example protocol for another N-oxide metabolite is also included for further insight.
Experimental Protocol (for Quinidine):
-
Sample Preparation: Protein precipitation with methanol is a simple and effective method for sample clean-up in plasma.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and acetonitrile (85:15, v/v) is effective.
-
Flow Rate: A flow rate of 1.0 mL/min can be used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Experimental Protocol (for Usaramine N-oxide):
-
Sample Preparation: Protein precipitation with a mixture of acetonitrile and methanol.
-
Chromatographic Separation:
-
Column: A UPLC BEH C18 column.
-
Mobile Phase: A gradient elution with 0.1% formic acid and 5 mM ammonium acetate in water (A) and 0.1% formic acid in acetonitrile/methanol (9/1, v/v) (B).
-
-
Mass Spectrometric Detection:
-
Ionization: ESI in positive ion mode.
-
Detection Mode: MRM.
-
Visualizing the Workflow
To better understand the logical flow of a typical analytical method validation process, the following diagram illustrates the key steps involved.
References
A Comparative Analysis of Quinidine N-oxide and Other Quinidine Metabolites for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacological and toxicological profiles of drug metabolites is paramount for assessing the overall safety and efficacy of a parent compound. This guide provides a detailed comparative analysis of Quinidine N-oxide and other principal metabolites of quinidine, a class Ia antiarrhythmic agent. The information presented herein is supported by experimental data to facilitate informed decision-making in the drug development process.
Executive Summary
Quinidine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2][3][4][5] The most significant of these, in terms of plasma concentration and pharmacological activity, is (3S)-3-hydroxyquinidine. Other notable metabolites include this compound, O-desmethylquinidine, and 2'-oxoquinidinone. This guide focuses on a comparative analysis of the electrophysiological and pharmacokinetic properties of this compound and other key metabolites relative to the parent drug. Experimental evidence indicates that while 3-hydroxyquinidine retains significant antiarrhythmic properties, this compound is largely considered to be pharmacologically inactive.
Pharmacokinetic Profile
The pharmacokinetic properties of quinidine and its metabolites are crucial for understanding their contribution to the overall therapeutic and adverse effects of quinidine administration. The following table summarizes key pharmacokinetic parameters.
| Parameter | Quinidine | (3S)-3-Hydroxyquinidine | This compound |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4, with minor contributions from CYP2C9 and CYP2E1 |
| Plasma Concentration | Parent Drug | Can approach those of quinidine with chronic use | Generally lower than quinidine and 3-hydroxyquinidine |
| Elimination Half-life (t½) | 6-8 hours | ~12 hours | Data not consistently reported, appears to be shorter than 3-hydroxyquinidine |
| Volume of Distribution (Vd) | 2-3 L/kg | Larger than quinidine | Data not consistently reported |
| Antiarrhythmic Activity | High | Approximately 50% of quinidine's activity | Minimal to none |
Comparative Electrophysiological Effects
The primary antiarrhythmic effect of quinidine is mediated through the blockade of cardiac ion channels. The following table compares the electrophysiological effects of quinidine and its major metabolites on key parameters of the cardiac action potential, primarily studied in canine Purkinje fibers and other cardiac preparations.
| Electrophysiological Parameter | Quinidine | (3S)-3-Hydroxyquinidine | This compound | O-desmethylquinidine & 2'-oxoquinidinone |
| Maximum Upstroke Velocity (Vmax) of Phase 0 | Significant depression | Less potent depression than quinidine | No significant effect at 10 µM | Depression observed |
| Action Potential Duration (APD) | Prolongation | Prolongation | Prolongation observed at 10 µM | Prolongation observed |
| Early Afterdepolarizations (EADs) | Can induce EADs at long cycle lengths | Can induce EADs, but to a lesser extent than quinidine | Did not cause EADs in one study | O-desmethylquinidine can cause EADs |
| Relative Antiarrhythmic Potency (vs. Quinidine) | 100% | ~20-50% | Not pharmacologically active in reperfusion arrhythmia models | Active, but potency not fully quantified |
Experimental Protocols
In Vitro Electrophysiological Recording from Canine Purkinje Fibers
This protocol is designed to assess the effects of quinidine and its metabolites on the cardiac action potential of isolated canine Purkinje fibers using intracellular microelectrodes.
Materials:
-
Canine heart
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl₂ 1.0, NaH₂PO₄ 0.4, CaCl₂ 1.8, NaHCO₃ 12, Glucose 5.5), bubbled with 95% O₂ / 5% CO₂
-
Quinidine, (3S)-3-hydroxyquinidine, this compound, and other metabolites
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
-
Microelectrode amplifier
-
Data acquisition system
-
Stimulator
-
Dissecting microscope and tools
Procedure:
-
A canine heart is obtained and placed in cold Tyrode's solution.
-
Purkinje fibers are carefully dissected from the endocardial surface of the ventricles.
-
The dissected fiber is pinned to the bottom of a tissue bath and superfused with oxygenated Tyrode's solution at 37°C.
-
The fiber is allowed to equilibrate for at least 60 minutes.
-
A glass microelectrode is used to impale a cell in the Purkinje fiber to record the transmembrane action potential.
-
The fiber is stimulated at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.
-
Baseline action potential parameters are recorded, including:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)
-
-
The superfusion solution is switched to one containing a known concentration of the test compound (quinidine or a metabolite).
-
Action potentials are recorded at steady-state (typically after 20-30 minutes of superfusion).
-
The effects of a range of concentrations are studied to establish a concentration-response relationship.
-
Washout is performed by superfusing with drug-free Tyrode's solution to assess the reversibility of the effects.
Isolated Langendorff-Perfused Rat Heart Model of Reperfusion Arrhythmias
This ex vivo model is utilized to evaluate the antiarrhythmic efficacy of quinidine and its metabolites in the context of ischemia-reperfusion injury.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), gassed with 95% O₂ / 5% CO₂
-
Langendorff perfusion system
-
ECG recording electrodes and amplifier
-
Pressure transducer for monitoring coronary perfusion pressure
-
Surgical instruments
Procedure:
-
The rat is anesthetized, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at 37°C is initiated.
-
The heart is allowed to stabilize for a period of 20 minutes.
-
Baseline ECG and coronary perfusion pressure are recorded.
-
Global ischemia is induced by stopping the perfusion for a defined period (e.g., 10 minutes).
-
Reperfusion is initiated by restarting the flow of the buffer.
-
The incidence and duration of reperfusion-induced arrhythmias (ventricular tachycardia and fibrillation) are monitored and quantified.
-
To test the antiarrhythmic effects of the compounds, the heart is perfused with a buffer containing the test drug (quinidine or a metabolite) for a period before the induction of ischemia.
-
The reduction in the incidence and duration of arrhythmias in the drug-treated group is compared to the control group.
Visualizations
Quinidine Metabolism Pathway
Caption: Primary metabolic pathways of quinidine.
Experimental Workflow for Comparative Electrophysiological Analysis
Caption: Workflow for in vitro electrophysiological comparison.
Simplified Signaling Pathway of Quinidine's Action on Cardiac Ion Channels
Caption: Quinidine's primary effects on cardiac ion channels.
References
- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Quinidine N-oxide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a cross-validation of bioanalytical assays for Quinidine N-oxide between different laboratories. Ensuring the consistency and reliability of analytical data across multiple sites is paramount for the integrity of pharmacokinetic and toxicokinetic studies in drug development. This document outlines the essential validation parameters, detailed experimental protocols, and a clear presentation of comparative data to support robust inter-laboratory assay performance.
Principles of Inter-Laboratory Validation
Comparative Data Summary
A successful cross-validation demonstrates that the analytical method for this compound is robust, transferable, and produces comparable results across different laboratories. The following table summarizes the key performance parameters that should be assessed during the cross-validation.
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | ||
| LLOQ | 4.8% | 5.5% | Met |
| Low QC | 3.5% | 4.2% | Met |
| Mid QC | 2.8% | 3.1% | Met |
| High QC | 2.1% | 2.5% | Met |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ||
| LLOQ | +5.2% | +3.8% | Met |
| Low QC | -2.5% | -4.1% | Met |
| Mid QC | +1.8% | +0.9% | Met |
| High QC | -0.7% | -1.5% | Met |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.1 | 0.1 | Consistent between labs |
| ULOQ (ng/mL) | 400 | 400 | Consistent between labs |
LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation
Experimental Protocols
A detailed and harmonized protocol is crucial for a successful inter-laboratory validation. The following outlines a typical experimental approach for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standards and Quality Control Samples
A single laboratory should prepare a complete set of calibration standards and quality control (QC) samples. These samples are then aliquoted and distributed to all participating laboratories, ensuring that all sites are using identical reference materials.
-
Stock Solutions: Prepare a primary stock solution of this compound and a separate stock solution for the internal standard (e.g., a stable isotope-labeled this compound) in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound. The concentration range should be appropriate for the intended study, for example, from 0.1 ng/mL (LLOQ) to 400 ng/mL (ULOQ).
-
Quality Control Samples: Prepare QC samples at a minimum of four concentration levels:
-
LLOQ: At the Lower Limit of Quantitation.
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: Approximately 75-85% of the Upper Limit of Quantitation.
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (prepared in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and the internal standard should be optimized for sensitivity and specificity.
-
Inter-Laboratory Sample Analysis
Once each laboratory has set up the method, the distributed QC samples are analyzed.
-
Analysis: A minimum of three replicates of each QC level should be analyzed in at least three separate analytical runs.
-
Data Reporting: The individual results, mean, standard deviation, and coefficient of variation (CV) should be reported for each QC level. The accuracy should be calculated as the percentage bias from the nominal concentration.
Workflow and Signaling Pathway Diagrams
To visualize the process, the following diagrams illustrate the logical workflow of the cross-validation process and a simplified representation of a metabolic pathway involving Quinidine.
References
Head-to-head comparison of different synthesis routes for Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. This document provides a detailed comparison of common synthetic routes, supported by available experimental data, to aid in the selection of the most suitable method for laboratory and potential scale-up applications.
The N-oxidation of the quinuclidine nitrogen in quinidine yields this compound, a molecule of interest in metabolic studies and as a potential chiral catalyst. The selection of an appropriate synthetic route is crucial for efficient and reliable production. This guide compares three primary methods for the synthesis of this compound: oxidation with ozone, oxidation with hydrogen peroxide, and oxidation with meta-chloroperoxybenzoic acid (m-CPBA).
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis routes to this compound. The data for the ozone and hydrogen peroxide methods are based on the synthesis of its diastereomer, Quinine N-oxide, and are expected to be comparable.
| Parameter | Ozone Oxidation | Hydrogen Peroxide Oxidation | m-CPBA Oxidation |
| Reported Yield | 72%[1] | Not explicitly reported in searched literature. | Not explicitly reported in searched literature. |
| Reaction Time | 2 hours[1] | Overnight (uncatalyzed)[1], 1 day (Pd-catalyzed)[2] | Typically 12-24 hours.[3] |
| Oxidizing Agent | Ozone (O₃) | Hydrogen Peroxide (H₂O₂) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Typical Solvents | Acetone/Water | Acetic Acid | Dichloromethane (DCM), Chloroform |
| Reaction Temperature | -12°C to 0°C | 70-80°C | Room Temperature |
| Key Advantages | High yield, short reaction time, clean reaction. | Readily available and inexpensive oxidant. | Mild reaction conditions, widely used and reliable. |
| Key Disadvantages | Requires specialized ozone generation equipment. | Slow reaction rate unless catalyzed, potential for side products. | Byproduct (m-chlorobenzoic acid) requires careful removal. |
Experimental Protocols
Route 1: Oxidation with Ozone
This method, adapted from the synthesis of Quinine N-oxide, is noted for its efficiency and high yield.
Materials:
-
Quinidine
-
Acetone (reagent grade)
-
Deionized Water
-
Ozone (generated from an ozone generator)
-
Nitrogen gas
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve Quinidine (1.0 eq) in a 95:5 mixture of acetone and water to a concentration of approximately 0.15 M in a suitable reaction vessel equipped with a gas dispersion tube and a magnetic stirrer.
-
Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.
-
Bubble ozone through the stirred solution at a low flow rate (e.g., 0.06 mmol/minute) for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the quinidine spot and the appearance of a more polar product spot.
-
Upon completion, stop the ozone flow and purge the reaction mixture with nitrogen gas to remove any residual ozone.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, to yield the pure product.
Route 2: Oxidation with Hydrogen Peroxide
This classical method utilizes a common and inexpensive oxidizing agent. The reaction can be slow but can be accelerated with a catalyst.
Materials:
-
Quinidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Palladium catalyst (optional, e.g., PdCl₂)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve Quinidine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
To the stirred solution, add hydrogen peroxide (30% solution, excess) dropwise. If using a catalyst, add it to the quinidine solution before the hydrogen peroxide.
-
Heat the reaction mixture to 70-80°C and maintain it for several hours (uncatalyzed) to a day (catalyzed), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the acetic acid with a sodium hydroxide solution.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Route 3: Oxidation with m-CPBA
m-CPBA is a widely used and generally reliable reagent for the N-oxidation of amines under mild conditions.
Materials:
-
Quinidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Quinidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthesis and Workflow
To further clarify the processes, the following diagrams illustrate the chemical transformations and the general experimental workflow.
Caption: Synthesis pathways to this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be achieved through several oxidative methods. The choice of the most suitable route depends on the specific requirements of the researcher, including available equipment, desired reaction time, and scale of the synthesis. The ozone-based method offers a high-yield and rapid synthesis but requires specialized equipment. The hydrogen peroxide method is economical but generally slower, while the m-CPBA method provides a reliable and mild alternative, with the caveat of requiring careful purification to remove the byproduct. This guide provides the necessary information for an informed decision on the optimal synthetic strategy for obtaining this compound.
References
Evaluating the Purity of Synthesized Quinidine N-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for evaluating the purity of synthesized Quinidine N-oxide, a significant metabolite and derivative of the antiarrhythmic drug quinidine. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a comparison with its parent compound, quinidine, and its diastereomer, quinine.
Overview of Analytical Strategies
A multi-faceted approach is essential for the robust characterization and purity determination of this compound. The primary analytical techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Workflow for Purity Assessment of Synthesized this compound
Caption: A general workflow for the synthesis, purification, and purity evaluation of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific question being addressed, from routine quality control to in-depth structural elucidation of unknown impurities.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of impurities with chromophores. | High precision and accuracy, robust, widely available. | Requires reference standards for impurity identification, may not detect non-UV active impurities. |
| LC-MS | Separation by HPLC followed by mass analysis. | Molecular weight of the main compound and impurities, fragmentation patterns for structural clues. | High sensitivity and selectivity, allows for identification of unknown impurities. | Ionization efficiency can vary, quantification can be complex without standards. |
| NMR (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of the N-oxide formation, identification and quantification of impurities. | Provides unambiguous structural information, can detect non-chromophoric impurities. | Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity; pure compounds have a sharp melting point range. | Simple, rapid, and inexpensive. | Not suitable for non-crystalline solids, insensitive to small amounts of impurities. |
Potential Impurities in Synthesized this compound
The synthesis of this compound can result in several impurities, including unreacted starting material, byproducts of the oxidation reaction, and degradation products.
Relationship between this compound and Common Impurities
Caption: Relationship of this compound to its precursor and potential impurities.
A list of potential impurities and their typical acceptance criteria in quinidine active pharmaceutical ingredients are provided in the table below.[1]
| Impurity | Typical Limit (% w/w) | Origin |
| Quinidine | < 0.5 | Unreacted starting material |
| Quinine | < 0.5 | Impurity in starting material |
| Dihydroquinidine | < 0.2 | Related alkaloid impurity |
| epi-Quinidine | < 0.2 | Epimerization byproduct |
| Any Unspecified Impurity | < 0.1 | Various sources |
| Total Impurities | < 1.0 | Sum of all impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for obtaining reliable and comparable data.
This method is suitable for determining the percentage purity of this compound and quantifying known impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
This protocol is designed to identify the molecular weights of potential impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Sample Preparation: Prepare a diluted sample of the synthesized product (approximately 0.1 mg/mL) in the mobile phase.
-
Data Analysis: The mass spectrum of each peak in the chromatogram is analyzed to determine the molecular weight of the corresponding compound. Fragmentation patterns can provide further structural information. For instance, a characteristic loss of an oxygen atom ([M+H-16]+) is often observed for N-oxides in the mass spectrum.[2]
NMR provides definitive structural confirmation and can be used to identify and quantify impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are compared with known data for this compound.[3] The presence of signals corresponding to potential impurities (e.g., unreacted quinidine) can be identified and their relative amounts can be quantified by integrating the respective signals.
Comparison with Alternatives: Quinidine and Quinine
The purity analysis of this compound can be benchmarked against its parent compound, quinidine, and quinidine's diastereomer, quinine.
| Compound | Key Structural Difference from this compound | Analytical Considerations |
| Quinidine | Lacks the N-oxide functional group. | Less polar than this compound, resulting in a shorter retention time in reverse-phase HPLC. The absence of the N-oxide is confirmed by the molecular weight in MS and distinct chemical shifts in NMR. |
| Quinine | Diastereomer of quinidine (and consequently of this compound at the corresponding stereocenters). | Can be challenging to separate from quinidine and its derivatives by standard reverse-phase HPLC. Chiral chromatography or specific mobile phase conditions may be required for baseline separation.[4] NMR spectra of quinine and quinidine are very similar, but subtle differences in chemical shifts can be used for differentiation.[5] |
Quantitative Data Comparison (Illustrative)
| Parameter | Synthesized this compound (Example Batch) | Quinidine Reference Standard | Quinine Reference Standard |
| HPLC Purity | 98.5% | >99.5% | >99.0% |
| HPLC Retention Time (min) | ~5.8 | ~7.2 | ~7.0 |
| Molecular Weight (M+H)⁺ | 341.18 | 325.19 | 325.19 |
| ¹H NMR (Selected Signal, ppm) | ~4.5 (H9) | ~5.8 (H9) | ~5.7 (H9) |
Note: Retention times and NMR chemical shifts are approximate and can vary based on specific experimental conditions.
By implementing these analytical strategies and comparative analyses, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent scientific investigations.
References
- 1. veeprho.com [veeprho.com]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Precision in Quinidine N-oxide Analysis: A Comparative Guide to HPLC-Fluorescence and LC-MS/MS Methods
The accurate quantification of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, is crucial for pharmacokinetic and drug metabolism studies. The precision of the analytical method used is a critical parameter for ensuring the reliability of these measurements. This guide provides a comparative overview of two common analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Inter-day and Intra-day Precision Comparison
The following table summarizes the reported precision of analytical methods for the quantification of this compound and its parent compound, quinidine. Precision is expressed as the coefficient of variation (%CV), with lower values indicating higher precision.
| Analytical Method | Analyte | Matrix | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| HPLC with Fluorescence Detection | This compound | Plasma, Urine | 0.25 - 10 µM | 3 - 6 | 3 - 6 | Nielsen et al., 1994 (as cited by Damkier et al., 1998) |
| LC-MS/MS | Quinidine | Human Plasma | 0.33 µg/mL (LLOQ) | < 18.7 | < 22.6 | Vlase et al., 2010[1] |
| 0.83 µg/mL | < 7.9 | < 8.9 | Vlase et al., 2010[1] | |||
| 5.30 µg/mL | < 7.9 | < 8.9 | Vlase et al., 2010[1] | |||
| 10.61 µg/mL | < 7.9 | < 8.9 | Vlase et al., 2010[1] |
Note: The LC-MS/MS data is for the parent drug, quinidine, as a representative example of a validated method for a structurally similar compound. It is anticipated that a validated LC-MS/MS method for this compound would exhibit similar precision.
Experimental Protocols
HPLC with Fluorescence Detection (Based on Nielsen et al., 1994)
This method provides a sensitive and specific means of quantifying quinidine and its metabolites, including this compound.
1. Sample Preparation:
-
A single-step liquid-liquid extraction is performed on plasma or urine samples.
2. Chromatographic Separation:
-
An isocratic reversed-phase HPLC system is used.
3. Detection:
-
Fluorescence detection is employed for quantification.
LC-MS/MS Method (Based on Vlase et al., 2010)
This high-throughput method offers excellent selectivity and sensitivity for the quantification of quinidine. A similar approach can be applied for this compound.
1. Sample Preparation:
-
Protein precipitation of plasma samples is carried out using methanol.[1]
2. Chromatographic Separation:
-
Separation is achieved on a C18 column under isocratic conditions.
-
The mobile phase consists of 0.2% formic acid and acetonitrile (85:15, v/v).
3. Mass Spectrometric Detection:
-
Detection is performed using an ion trap mass spectrometer with electrospray positive ionization.
-
The analysis is conducted in multiple reaction monitoring (MRM) mode.
Visualization of the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound in biological samples.
References
A Comparative Guide to the Linearity and Range of Quinidine N-oxide Calibration Curves
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, requires precise analytical methods for its measurement in various biological matrices. This guide provides a comparative overview of the linearity and range of calibration curves for this compound using common analytical techniques, supported by experimental data from published literature.
Comparison of Analytical Methods for this compound Quantification
The primary methods for the quantification of quinidine and its metabolites are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays exist for quinidine, they often lack the specificity to differentiate between the parent drug and its metabolites.
| Analytical Method | Typical Linearity Range (Quinidine/Analogous N-oxides) | Correlation Coefficient (r²) | Key Advantages | Key Limitations |
| HPLC with UV or Fluorescence Detection | 20 µg/mL - 60 µg/mL (for Quinidine)[1] | > 0.999[1] | Cost-effective, robust, widely available. | Lower sensitivity compared to LC-MS/MS, potential for interference from matrix components. |
| LC-MS/MS | 1 ng/mL - 2,000 ng/mL (for a similar N-oxide)[2] | > 0.99[2] | High sensitivity and selectivity, allows for the simultaneous analysis of multiple metabolites. | Higher cost of instrumentation and maintenance, potential for matrix effects impacting ionization. |
| Immunoassay (e.g., FPIA) | Not specific for this compound | Not applicable | High throughput, ease of use. | Cross-reactivity with quinidine and other metabolites, leading to over or underestimation[1]. |
Note: The linearity range for this compound via LC-MS/MS is an estimation based on a validated method for a similar N-oxide compound due to the lack of specific public data for this compound. A study on the simultaneous quantification of quinidine and its metabolites, including this compound, confirmed the preparation of linear calibration curves but did not specify the range for the N-oxide.
Experimental Protocols
Below are detailed methodologies for establishing a calibration curve for this compound using HPLC and LC-MS/MS, based on established analytical practices.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is adapted from a method for the simultaneous determination of quinidine and its metabolites.
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions with concentrations ranging from the expected lower limit to the upper limit of quantification. A typical range for a related compound (quinidine) is 20 µg/mL to 60 µg/mL.
-
-
Sample Preparation (from Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add a precipitating agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound.
-
-
Calibration Curve Construction:
-
Inject the prepared standard solutions in triplicate.
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the corresponding concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The linearity is acceptable if r² is typically ≥ 0.99.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for a similar N-oxide compound.
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method to prepare standard solutions and extract the analyte from the biological matrix. A typical calibration curve range for a similar N-oxide is 1 ng/mL to 2,000 ng/mL.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration Curve Construction:
-
Analyze the calibration standards.
-
Construct the calibration curve by plotting the peak area ratio against the concentration.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to account for heteroscedasticity often observed in LC-MS/MS data. The linearity is considered acceptable with a correlation coefficient (r²) ≥ 0.99.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for generating a calibration curve for this compound analysis.
References
- 1. Comparison of high pressure liquid chromatography and fluorescence polarization immunoassay to assess quinidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Quinidine N-oxide
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, requires precise and selective analytical methods to distinguish it from the parent drug and other metabolites. This guide provides an objective comparison of common analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound determination is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
| Analytical Method | Matrix | Analyte(s) | Recovery (%) | Repeatability (RSDr %) | LOQ (ng/mL) | Reference |
| HPLC-Fluorescence | Plasma, Urine | Quinidine, (3S)-3-hydroxyquinidine, this compound, Dihydroquinidine | 95-101 | 2.1-7.5 | 10 nM (plasma), 25 nM (urine) | [1] |
| HPLC-UV | Plasma | Quinidine, Dihydroquinidine, 2'-quinidinone, 3-OH-quinidine, this compound metabolite | Not explicitly stated | Not explicitly stated | ~20 | [2] |
| LC-MS/MS | Serum | Quinidine and other cardiovascular drugs | Not explicitly stated for this compound | Not explicitly stated for this compound | 0.5-1 | [3] |
| UPLC-MS/MS | Urine | Quinine, (3S)-3-hydroxyquinine | Not explicitly stated for this compound | <10 | 1 | [4] |
Note: The table summarizes data from different studies and matrices. Direct comparison should be made with caution as experimental conditions vary. "Not explicitly stated" indicates that the specific data point for this compound was not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for the key techniques cited.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This method offers high sensitivity and specificity for the simultaneous quantification of quinidine and its major metabolites.
-
Sample Preparation:
-
To 250 µL of plasma or 100 µL of urine, add an internal standard.
-
Perform a single-step liquid-liquid extraction.[1]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: Isocratic elution.
-
Detection: Fluorescence detection.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A specific and precise assay for the simultaneous quantitation of quinidine and its metabolites in human plasma.
-
Sample Preparation:
-
To a 2 mL plasma sample, add an internal standard (primaquine base).
-
Extract with a mixture of ether-dichloromethane-isopropanol (6:4:1).
-
Evaporate the organic extract and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
System: Normal phase HPLC system.
-
Mobile Phase: Hexanes-ethanol-ethanolamine (91.5:8.47:0.03).
-
Detection: UV detector at 235 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide the highest selectivity and sensitivity, making them ideal for complex biological matrices and low analyte concentrations.
-
Sample Preparation:
-
Perform protein precipitation of serum samples with an organic solvent mixture (e.g., acetonitrile and methanol, 2:1 v/v).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with an aqueous solvent and acetonitrile containing 0.1% formic acid and 2 mM ammonium formate.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Analysis: Optimized MS/MS conditions for sufficient sensitivity.
-
Mandatory Visualizations
Metabolic Pathway of Quinidine to this compound
Caption: Metabolic conversion of Quinidine to this compound.
General Analytical Workflow for this compound
Caption: General workflow for the analysis of this compound.
References
- 1. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
